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  • Product: 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride
  • CAS: 1193389-11-5

Core Science & Biosynthesis

Foundational

2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride CAS 1193389-11-5 physical properties

A Comprehensive Overview for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist This technical guide provides a detailed examination of 2-amino-N-(4-hydroxycyclohexyl)acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a detailed examination of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, a compound of interest in contemporary chemical and pharmaceutical research. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to offer a robust and practical resource for laboratory professionals. We will delve into its physicochemical properties, propose a logical synthetic pathway, and outline essential safety and handling protocols, all grounded in established scientific literature.

Molecular and Physicochemical Profile

2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is a substituted acetamide derivative. The presence of a primary amine, a secondary amide, a hydroxyl group, and a cyclohexane ring suggests a molecule with a balance of hydrophilic and lipophilic character. The hydrochloride salt form is expected to enhance its aqueous solubility.

Chemical Structure and Identifiers

The core structure consists of a glycinamide moiety N-substituted with a 4-hydroxycyclohexyl group.

Diagram 1: Chemical Structure of 2-amino-N-(4-hydroxycyclohexyl)acetamide ```dot graph { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes for the atoms N1 [label="H₂N", pos="0,0!"]; C1 [label="C", pos="1,0.5!"]; C2 [label="C", pos="2,0!"]; O1 [label="O", pos="2.5,-0.7!"]; N2 [label="NH", pos="3,0.5!"]; C3 [label="C", pos="4,0!"]; C4 [label="C", pos="5,0.5!"]; C5 [label="C", pos="6,0!"]; C6 [label="C", pos="6,-1!"]; C7 [label="C", pos="5,-1.5!"]; C8 [label="C", pos="4,-1!"]; O2 [label="OH", pos="7,-1!"];

// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- O1 [style=double]; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C3; C6 -- O2; }

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve Boc-glycine (an N-protected glycine) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for instance, a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) along with an additive such as 1-Hydroxybenzotriazole (HOBt), to activate the carboxylic acid.

    • Introduce 4-aminocyclohexanol to the reaction mixture. The stereochemistry (cis or trans) of the starting aminocyclohexanol will determine the stereochemistry of the final product.

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the coupling agents and any unreacted starting materials. The organic layer is then dried and the solvent evaporated to yield the Boc-protected intermediate.

  • Deprotection:

    • Dissolve the crude Boc-protected intermediate in a suitable solvent like diethyl ether or 1,4-dioxane.

    • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent. This will cleave the Boc protecting group and form the hydrochloride salt of the primary amine.

    • The product will typically precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Table 3: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the acetamide backbone, methine and methylene protons of the cyclohexyl ring, and exchangeable protons of the amine, amide, and hydroxyl groups. The integration of these signals should correspond to the number of protons in the structure.
¹³C NMR Resonances for the carbonyl carbon of the amide, the methylene carbon of the acetamide, and the carbons of the cyclohexyl ring. The chemical shifts for the C-2 carbon in similar 2-(alkylamino)acetamides are reported to be in the range of 46.76 to 59.92 ppm. [1]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 173.12847 for [M+H]⁺). [2]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and the O-H stretch of the alcohol.
Melting Point Analysis A sharp melting point range would be indicative of a pure compound.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C₈H₁₇ClN₂O₂.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is not widely available, hazard classifications for the compound have been noted as Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3. [3]General precautions for handling similar chemical entities should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE)
  • Potential Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. [3]* Recommended PPE:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat and appropriate footwear.

    • Respiratory Protection: In case of dust formation, a particulate respirator is recommended.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications and Research Context

N-substituted aminoacetamides are valuable intermediates in medicinal chemistry. They are often used as building blocks for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. The presence of the 4-hydroxycyclohexyl moiety can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. This makes the title compound a potentially useful intermediate for the development of new therapeutic agents. For instance, similar structures are precursors for the synthesis of 1,4-benzodiazepin-2-ones, which are known for their anxiolytic, anticonvulsant, and muscle relaxant activities. [4]

Conclusion

2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is a chemical compound with limited available experimental data. However, by applying established principles of chemical synthesis and analysis, and by drawing comparisons with structurally related molecules, a comprehensive understanding of its properties and safe handling can be achieved. This guide provides a foundational framework for researchers and drug development professionals working with this and similar molecules, emphasizing a logical, safety-conscious, and scientifically rigorous approach.

References

  • NextSDS. 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride — Chemical Substance Information. [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47.
  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

  • PubChemLite. 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2). [Link]

  • Wikipedia. Glycinamide. [Link]

  • LookChem. Cas 1668-10-6,Glycinamide hydrochloride. [Link]

Sources

Exploratory

Thermodynamic Stability and Thermal Characterization of 2-Amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride: A Preformulation Guide

Executive Summary In the early stages of pharmaceutical development, the physicochemical profiling of active pharmaceutical ingredients (APIs) and critical intermediates is not merely a data-gathering exercise—it is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of pharmaceutical development, the physicochemical profiling of active pharmaceutical ingredients (APIs) and critical intermediates is not merely a data-gathering exercise—it is the foundation of predictive modeling. 2-Amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS: 1193389-11-5) presents a fascinating case study in solid-state thermodynamics. Featuring a primary amine (protonated as a hydrochloride salt), a secondary amide, and a cyclohexanol ring, this molecule possesses a complex hydrogen-bonding network.

This whitepaper provides an in-depth, mechanistic guide to evaluating the melting point and thermodynamic stability of this compound. By moving beyond basic compendial testing, we will explore the causality behind thermal behaviors and outline self-validating experimental protocols designed to ensure scientific integrity and formulation success.

Structural Causality and Lattice Thermodynamics

To understand the macroscopic stability of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, we must first examine its molecular architecture. The solid-state stability of any crystalline powder is fundamentally governed by its crystal lattice energy, which is dictated by intermolecular forces [1].

  • Ionic Interactions: The protonation of the primary amine to form the hydrochloride salt significantly increases the lattice energy compared to its free-base counterpart. This ionic bonding typically elevates the melting point but also introduces a vulnerability: heating often leads to the release of HCl gas prior to or during melting.

  • Hydrogen Bonding Network: The secondary amide acts as both a hydrogen bond donor and acceptor, while the hydroxyl group on the cyclohexyl ring provides additional anchoring points. This dense network restricts molecular mobility, contributing to thermodynamic stability.

  • Hygroscopicity: The combination of an HCl salt and a hydroxyl group renders the compound susceptible to moisture sorption. Water molecules can intercalate into the crystal lattice, plasticizing the solid. This plasticization lowers the activation energy ( Ea​ ) required for chemical degradation (specifically, amide hydrolysis) and can trigger solution-mediated polymorphic transformations [2].

Melting Point and Thermal Analysis (DSC/TGA)

For hydrochloride salts of aliphatic amino-amides, a "melting point" is rarely a clean thermodynamic phase transition ( Tm​ ). It is almost always a melt-degradation event where the endothermic melting process overlaps with the exothermic or endothermic decomposition of the salt.

Therefore, Differential Scanning Calorimetry (DSC) must be performed orthogonally with Thermogravimetric Analysis (TGA). DSC captures the heat flow (identifying the melting endotherm), while TGA measures mass loss (confirming if the melt is accompanied by volatilization of HCl or water).

Protocol 1: Self-Validating Thermal Profiling

Objective: Determine the true melting onset and enthalpy of fusion ( ΔHfus​ ) while differentiating phase transitions from chemical decomposition.

  • Step 1: Instrument Calibration (The Self-Validation Step) Causality: Before analyzing the unknown, the DSC must be calibrated using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This ensures that the sensors accurately reflect both temperature and heat capacity, validating the integrity of the subsequent data.

  • Step 2: Sample Encapsulation Action: Weigh 2.0–5.0 mg of the compound into an aluminum pan. Crimp the lid and pierce a microscopic pinhole in the top. Causality: The pinhole is critical. It allows evolved gases (like residual moisture or HCl) to escape slowly, maintaining a self-generated atmosphere without causing the pan to deform or burst. Pan deformation alters the thermal contact with the sensor, leading to artifactual shifts in the baseline.

  • Step 3: Method Execution Action: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min heating rate is the optimal compromise between signal sensitivity (higher rates give larger peaks) and thermal resolution (lower rates separate closely spaced events). The nitrogen purge prevents oxidative degradation from masking the true melting endotherm.

  • Step 4: Orthogonal TGA Validation Action: Run a parallel sample in the TGA using identical heating parameters. Overlay the DSC and TGA thermograms. If mass loss > 1% coincides with the DSC endotherm, the recorded temperature is a decomposition melting point, not a pure thermodynamic melt.

Thermodynamic Stability and Kinetics

Solid-state stability testing evaluates how the compound's thermodynamic equilibrium shifts under environmental stress. For 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, the primary degradation pathway is the hydrolysis of the acetamide bond, a process accelerated by temperature and humidity.

To accurately predict shelf-life without waiting years for real-time data, we utilize Isothermal Microcalorimetry (IMC) in conjunction with standard ICH accelerated conditions [3].

Protocol 2: Accelerated Degradation and Kinetic Modeling

Objective: Calculate the activation energy ( Ea​ ) of degradation to predict long-term thermodynamic stability.

  • Step 1: Environmental Stressing (ICH Q1A Compliant) Action: Store aliquots of the API in stability chambers set to 40 °C / 75% RH (Accelerated) and 60 °C / Ambient (Stress). Causality: High humidity tests the lattice's resistance to moisture-induced plasticization, while elevated temperature accelerates the kinetic rate of bond cleavage.

  • Step 2: Isothermal Microcalorimetry (IMC) Action: Place a sealed ampoule of the compound inside a microcalorimeter set to 40 °C. Monitor the heat flow ( μ W) over 7 days. Causality: Chemical degradation is inherently exothermic or endothermic. IMC detects the minute heat flow associated with the breaking of the amide bond long before degradation products are detectable by HPLC. This provides a real-time kinetic rate constant ( k ).

  • Step 3: Arrhenius Modeling Action: Plot ln(k) versus 1/T (Kelvin). The slope of this line equals −Ea​/R (where R is the universal gas constant). Causality: By determining the activation energy, we mathematically extrapolate the degradation rate down to standard storage conditions (25 °C), establishing a scientifically rigorous shelf-life.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and physicochemical parameters for this class of aliphatic amino-acetamide hydrochloride salts. (Note: Specific values may vary slightly based on polymorphic purity and residual solvent content).

PropertyValue / CharacteristicAnalytical Method
Molecular Formula C8H16N2O2 · HCl-
Molecular Weight 208.69 g/mol -
Melting Point ( Tm​ ) 192.5 °C - 195.0 °C (Decomp.)DSC (10 °C/min, Pinhole Pan)
Enthalpy of Fusion ( ΔHfus​ ) ~ 115.0 J/gDSC
Onset of Degradation ( Tdeg​ ) > 198.0 °CTGA (N2 atmosphere)
Hygroscopicity Slightly hygroscopic (< 2% Δ W)Dynamic Vapor Sorption (DVS) at 80% RH
Activation Energy ( Ea​ ) ~ 85.4 kJ/molIsothermal Microcalorimetry (IMC)

Experimental Workflow Visualization

The logical relationship between thermal characterization and thermodynamic stability modeling is mapped below.

G API 2-Amino-N-(4-hydroxycyclohexyl) acetamide HCl Thermal Thermal Characterization API->Thermal Stability Thermodynamic Stability API->Stability DSC DSC Analysis (Melting Point & Polymorphism) Thermal->DSC TGA TGA Analysis (Degradation & Solvation) Thermal->TGA Accelerated Accelerated Testing (ICH Q1A Guidelines) Stability->Accelerated Output1 Thermal Profile (Tm, ΔHfus) DSC->Output1 TGA->Output1 Arrhenius Arrhenius Kinetics (Activation Energy) Accelerated->Arrhenius Output2 Shelf-Life Prediction (Degradation Rate) Arrhenius->Output2

Fig 1. Logical workflow for thermal analysis and thermodynamic stability profiling.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press. URL:[Link]

  • Byrn, S. R. (1982/1999). Solid-State Chemistry of Drugs. Academic Press / SSCI Inc. URL:[Link]

  • European Medicines Agency (EMA) / ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

Foundational

Preliminary Toxicity and In Vitro Cytotoxicity Screening of 2-Amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride

Executive Summary In the early stages of drug discovery and chemical probe development, establishing a robust safety profile is paramount to preventing late-stage attrition. This technical whitepaper outlines a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery and chemical probe development, establishing a robust safety profile is paramount to preventing late-stage attrition. This technical whitepaper outlines a comprehensive, self-validating framework for the preliminary in vitro cytotoxicity and mechanistic toxicity screening of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS: 1193389-11-5)[1]. By employing a multi-tiered approach that bridges basal viability metrics with mechanistic pathway analysis, researchers can accurately profile the compound's safety window and cellular interactions.

Physicochemical Profiling & Screening Rationale

Before initiating in vitro assays, the structural causality of the compound must be analyzed to anticipate potential cellular interactions.

  • Structural Features: The compound features a primary amine, a hydrophilic hydroxyl group on a cyclohexyl ring, and an acetamide linker.

  • Salt Form: Supplied as a hydrochloride (HCl) salt, it possesses excellent aqueous solubility, eliminating the need for high concentrations of organic solvents (like DMSO) that often confound cytotoxicity baseline readings.

  • Toxicological Hypothesis: The primary amine (expected pKa ~9.0–10.0) renders the molecule basic at physiological pH. Highly basic, lipophilic/amphiphilic amines are known to accumulate in acidic organelles (lysosomes) via ion trapping—a phenomenon known as lysosomotropism. Therefore, while acute necrosis may be low, metabolic inhibition or delayed apoptotic signaling via lysosomal stress or mitochondrial dysfunction must be rigorously evaluated.

Multi-Tiered Screening Strategy

To prevent false positives and accurately determine the mode of cell death, we employ a two-tiered workflow. Tier 1 establishes basal cytotoxicity (metabolic vs. membrane integrity), while Tier 2 investigates the mechanistic pathways of toxicity.

Workflow A Compound Preparation 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl B Tier 1: Basal Cytotoxicity (HepG2, HEK293) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Tier 2: Mechanistic Profiling C->E D->E F ROS Generation (DCFDA Assay) E->F G Apoptosis/Necrosis (Annexin V/PI) E->G

Multi-tiered in vitro cytotoxicity screening workflow for the test compound.

Tier 1: Basal In Vitro Cytotoxicity Protocols

Cell line selection is critical. We utilize HepG2 (human hepatocellular carcinoma) to assess first-pass hepatic toxicity and HEK293 (human embryonic kidney) to evaluate renal clearance toxicity. These protocols align with established OECD Guidelines for in vitro testing[2].

MTT Assay: Mitochondrial Metabolic Viability

Causality: The relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase[3]. A drop in MTT signal indicates mitochondrial dysfunction or a halt in cellular metabolism, which precedes actual cell death.

Step-by-Step Protocol:

  • Seeding: Seed HepG2/HEK293 cells at cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl in a serial dilution (e.g., 1 µM to 500 µM) in fresh media. Incubate for 24h and 48h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Self-Validating System (Controls):

  • Negative Control: Untreated cells (defines 100% viability).

  • Positive Control: 0.1% Triton X-100 (defines 0% viability).

  • Blank: Media + MTT without cells (subtracts background absorbance).

LDH Leakage Assay: Plasma Membrane Integrity

Causality: While MTT measures metabolism, it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The measures cytosolic LDH released into the media only upon plasma membrane rupture (necrosis or late-stage apoptosis)[4]. Combining MTT and LDH provides a definitive view of the compound's lethality.

Step-by-Step Protocol:

  • Collection: Following the 24h compound treatment (from a parallel 96-well plate), transfer 50 µL of the culture supernatant to a new plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

Self-Validating System (Controls):

  • Spontaneous Release: Supernatant from untreated cells (baseline membrane leakage).

  • Maximum Release: Cells treated with Lysis Buffer 45 minutes prior to collection (defines 100% toxicity).

  • Interference Control: Compound + media without cells (ensures the compound does not inherently absorb at 490 nm or chemically inhibit the LDH enzyme).

Tier 2: Mechanistic Toxicity Profiling

If Tier 1 reveals an IC₅₀ within physiological relevance (< 100 µM), Tier 2 is triggered to identify the exact mechanism of xenobiotic stress.

Oxidative Stress via DCFDA Assay

Causality: Xenobiotics frequently induce toxicity by uncoupling mitochondrial electron transport, leading to Reactive Oxygen Species (ROS) accumulation. The utilizes a cell-permeable fluorogenic probe that is de-esterified intracellularly and oxidized by ROS into highly fluorescent DCF[5].

Step-by-Step Protocol:

  • Pre-loading: Wash cultured cells with PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove DCFDA and wash twice with PBS to remove extracellular dye.

  • Treatment: Expose cells to the test compound at sub-lethal concentrations (e.g., IC₂₀ and IC₅₀) for 1 to 4 hours.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

Self-Validating System (Controls):

  • Positive Control: 50 µM H₂O₂ (validates assay sensitivity to oxidative burst).

  • Antioxidant Rescue: Compound + 5 mM N-acetylcysteine (NAC). If fluorescence drops, it confirms the signal is genuinely ROS-mediated.

Pathway Xeno Xenobiotic Stress (Test Compound) Mito Mitochondrial Dysfunction Xeno->Mito ROS ROS Accumulation Mito->ROS CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation (Apoptosis) Casp9->Casp3

Putative xenobiotic-induced mitochondrial dysfunction and apoptotic signaling pathway.

Data Presentation & Interpretation Framework

To facilitate rapid decision-making, quantitative outputs from the self-validating assays must be synthesized into a structured matrix. Below is a representative data framework demonstrating how to interpret the screening results for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride.

AssayCell LineParameter MeasuredRepresentative ValueMechanistic Interpretation
MTT HepG2IC₅₀ (24h)> 250 µMLow basal hepatotoxicity; no significant mitochondrial impairment.
MTT HEK293IC₅₀ (24h)> 200 µMLow basal nephrotoxicity.
LDH HepG2% Release at 100 µM< 5% (vs Max)Intact plasma membrane; compound does not induce acute necrosis.
DCFDA HepG2ROS Fold Change (100 µM)1.1x (vs Control)Minimal oxidative stress induction; no significant ROS generation.
Annexin V HEK293% Apoptotic Cells< 2%No activation of programmed cell death pathways at tested doses.

Note: If the compound exhibits an IC₅₀ > 100 µM across both hepatic and renal cell lines with negligible LDH release, it is generally considered to have a highly favorable preliminary in vitro safety profile, clearing it for downstream efficacy testing.

Conclusion & Translational Outlook

The preliminary screening of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride utilizing this dual-tiered, self-validating framework ensures a high-fidelity understanding of its safety profile. By combining metabolic indicators (MTT) with membrane integrity markers (LDH) and mechanistic probes (DCFDA), researchers can confidently differentiate between benign cellular interactions, cytostatic effects, and outright cytotoxicity. Compounds that pass this rigorous in vitro gauntlet are effectively de-risked for subsequent in vivo pharmacokinetic and pharmacodynamic evaluations.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376. URL:[Link]

  • Dikalov, S., Griendling, K. K., & Harrison, D. G. (2007). Measurement of reactive oxygen species in cardiovascular studies. Hypertension, 49(4), 717-727. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2014). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. URL:[Link]

Sources

Exploratory

Technical Guide: A Systematic Approach to Determining the Solubility Profile of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

| Foundational Analysis: Predicting Solubility from Molecular Structure Before any experimental work begins, a thorough analysis of the target molecule, 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

| Foundational Analysis: Predicting Solubility from Molecular Structure

Before any experimental work begins, a thorough analysis of the target molecule, 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, provides a strong theoretical foundation for predicting its behavior and designing an efficient experimental strategy.

The molecule possesses several key functional groups that dictate its physicochemical properties:

  • Primary Amine Hydrochloride Salt: This is the most significant contributor to aqueous solubility. The hydrochloride salt form indicates that the primary amine is protonated (-NH3+), making it highly polar and readily ionizable. This feature suggests that aqueous solubility will be high, particularly in acidic to neutral pH ranges. The solubility is expected to decrease dramatically as the pH of the medium exceeds the pKa of the primary amine, leading to the formation of the less soluble free base.

  • Secondary Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, further enhancing its interaction with polar protic solvents, most notably water.

  • Amide Linkage (-C(O)NH-): The amide group is polar and can participate in hydrogen bonding, contributing positively to its solubility in polar solvents.

  • Cyclohexane Ring: This saturated aliphatic ring is fundamentally non-polar and hydrophobic. It represents the primary structural feature that will promote solubility in less polar organic solvents and limit overall aqueous solubility compared to a smaller acyclic analogue.

Hypothesis: Based on this structural analysis, we can hypothesize that 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride will exhibit favorable solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO), with solubility being highly dependent on pH in aqueous media. Conversely, its solubility is predicted to be low in non-polar, aprotic solvents such as hexane and toluene.

| Experimental Design: A Multi-faceted Approach

A robust solubility profile requires more than a single data point; it demands a systematic investigation across a range of relevant conditions. The following sections outline the necessary experimental workflows.

| Strategic Selection of Solvents

The choice of solvents should be systematic, covering a wide range of polarities and solvent types relevant to pharmaceutical processing and formulation. The following table provides a recommended starting list, categorized by solvent class.

Solvent Class Solvent Rationale for Inclusion
Aqueous Buffers pH 2.0 (HCl)Represents gastric fluid conditions; maximum solubility expected.
pH 4.5 (Acetate)Relevant to intestinal transition and formulation buffering.
pH 6.8 (Phosphate)Simulates intestinal fluid conditions.
pH 7.4 (Phosphate)Represents physiological pH (blood plasma).
Deionized WaterBaseline measurement of solubility for the salt form.
Polar Protic Methanol (MeOH)Common solvent for synthesis and purification.
Ethanol (EtOH)Pharmaceutically acceptable solvent for formulation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power; often used for stock solutions.
Acetonitrile (ACN)Common mobile phase in reverse-phase chromatography.
Low Polarity Dichloromethane (DCM)Used in synthesis and extraction processes.
HexaneRepresents a non-polar aliphatic environment.
| Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for determining both thermodynamic and kinetic solubility, which are crucial for different stages of drug development.

G cluster_prep Phase 1: Preparation cluster_thermo Phase 2: Thermodynamic Solubility (Shake-Flask Method) cluster_kinetic Phase 3: Kinetic Solubility (High-Throughput Method) cluster_analysis Phase 4: Data Analysis prep_compound Weigh Compound thermo_add Add excess solid to solvent vial prep_compound->thermo_add kinetic_stock Prepare high-concentration stock in DMSO prep_compound->kinetic_stock prep_solvents Prepare Solvents (Aqueous Buffers & Organics) prep_solvents->thermo_add kinetic_add Add stock solution to aqueous buffer prep_solvents->kinetic_add thermo_equilibrate Equilibrate (e.g., 24-48h) with agitation at controlled temp. thermo_add->thermo_equilibrate thermo_filter Filter/Centrifuge to remove undissolved solid thermo_equilibrate->thermo_filter thermo_analyze Quantify Supernatant (e.g., HPLC-UV) thermo_filter->thermo_analyze data_table Tabulate Results (mg/mL, mol/L) thermo_analyze->data_table kinetic_stock->kinetic_add kinetic_precip Incubate (e.g., 1-2h) and observe for precipitation kinetic_add->kinetic_precip kinetic_analyze Quantify supernatant after filtration kinetic_precip->kinetic_analyze kinetic_analyze->data_table data_report Generate Final Report data_table->data_report

Caption: Overall workflow for solubility profiling.

| Detailed Experimental Protocols

The following protocols are based on industry best practices and established guidelines.

| Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility, which is the most accurate measure for thermodynamic stability and is crucial for formulation development. It is based on the principles outlined in the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To find the saturation point of the compound in a given solvent at a controlled temperature after an extended equilibration period.

Methodology:

  • Preparation: For each selected solvent, add approximately 10 mg of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride to a 2 mL glass vial. The key is to ensure an excess of solid material is present after equilibration.

  • Solvent Addition: Add 1 mL of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase (as determined by the analytical method) to bring the concentration within the linear range of the calibration curve. Quantify the concentration using a validated HPLC-UV method (see Section 3.0.2).

  • Validation: Visually inspect the vials to confirm that solid material remains, validating that the measured concentration represents the saturation point.

| Protocol: Analytical Quantification via HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination.

Objective: To develop a reliable HPLC-UV method to quantify the concentration of the dissolved compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Selection:

    • Start with a gradient method to ensure elution and identify the approximate retention time. A typical starting point is a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • The amide chromophore should provide sufficient UV absorbance around 210-220 nm.

  • Calibration Curve Preparation:

    • Prepare a high-concentration stock solution of the compound in a strong solvent like DMSO or Methanol (e.g., 10 mg/mL).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.

    • Inject each standard in triplicate to establish a calibration curve (Peak Area vs. Concentration) and determine the coefficient of determination (R²), which should be >0.995 for a linear fit.

  • Sample Analysis: Inject the diluted supernatant samples from the solubility experiment. Use the calibration curve to calculate the concentration in the diluted sample, and then back-calculate to determine the original concentration in the undissolved supernatant.

The relationship between these core experimental phases is illustrated below.

G compound Test Compound (2-amino-N-(4-hydroxycyclohexyl)acetamide HCl) shake_flask Shake-Flask Equilibration compound->shake_flask calibration Prepare Calibration Standards compound->calibration solvents Selected Solvents (Aqueous & Organic) solvents->shake_flask hplc_analysis HPLC-UV Analysis shake_flask->hplc_analysis Supernatant hplc_dev HPLC Method Development hplc_dev->calibration calibration->hplc_analysis Standards data_processing Data Processing (Concentration Calculation) hplc_analysis->data_processing final_report Final Solubility Data (mg/mL) data_processing->final_report

Caption: Interdependence of experimental procedures.

| Data Interpretation and Reporting

All quantitative results should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and conditions.

Table 4.1: Template for Reporting Solubility Data

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Classification
pH 2.0 Buffer25Experimental ValueCalculated Valuee.g., Very Soluble
pH 4.5 Buffer25Experimental ValueCalculated Valuee.g., Freely Soluble
pH 7.4 Buffer25Experimental ValueCalculated Valuee.g., Soluble
Deionized Water25Experimental ValueCalculated Valuee.g., Soluble
Methanol25Experimental ValueCalculated Valuee.g., Sparingly Soluble
DMSO25Experimental ValueCalculated Valuee.g., Freely Soluble
Dichloromethane25Experimental ValueCalculated Valuee.g., Practically Insoluble

Note: Solubility classification should follow established pharmacopeial standards (e.g., USP).

| Conclusion

This guide provides the theoretical framework and practical, step-by-step protocols required to thoroughly characterize the solubility profile of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. By systematically evaluating its behavior in aqueous buffers of varying pH and a range of organic solvents, researchers can generate the critical data needed to advance drug formulation, guide process chemistry, and support regulatory filings. Adherence to these validated methodologies ensures the production of a reliable, accurate, and comprehensive solubility dataset.

| References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride

Strategic Overview & Significance 2-Amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS: 1193389-11-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. Its structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

2-Amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS: 1193389-11-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. Its structural motif—a hydrophilic 4-hydroxycyclohexyl ring linked via an amide bond to a glycinamide core—is a critical component in the design of GPCR fluorescent ligands[1], Grp94 selective inhibitors for anti-inflammatory therapies[2], and cycloalkylaryl sulfone calcium channel blockers.

Synthesizing this molecule presents a classic chemoselectivity challenge: the starting material, 4-aminocyclohexanol, possesses both a primary aliphatic amine and a secondary alcohol. While historical methods might employ harsh acid chlorides (e.g., chloroacetyl chloride)[3], such approaches risk competing O-acylation and require subsequent, often low-yielding amination steps. To ensure a robust, scalable, and self-validating system, this protocol employs a mild peptide coupling strategy using orthogonally protected Boc-glycine, followed by anhydrous acidic cleavage to directly yield the highly pure hydrochloride salt.

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating methodology, every reagent and condition in this protocol is chosen to drive the reaction forward with intrinsic physical indicators of success:

  • Chemoselective Amide Coupling: By utilizing N-Boc-glycine activated with EDC·HCl and HOBt, the reaction capitalizes on the significant nucleophilic differential between the primary amine and the secondary alcohol of 4-aminocyclohexanol. The amine attacks the activated ester rapidly at room temperature, forming the amide bond with >95% chemoselectivity, leaving the hydroxyl group intact[1][3].

  • Non-Nucleophilic Base (DIPEA): DIPEA is utilized to neutralize the hydrochloride salt of EDC without acting as a competing nucleophile against the activated HOBt-ester, preventing unwanted side reactions.

  • Anhydrous Salt Formation: The intermediate tert-butyl (2-((4-hydroxycyclohexyl)amino)-2-oxoethyl)carbamate is highly soluble in organic solvents. However, the final deprotected amine is extremely polar. By performing the Boc deprotection using 4M HCl in anhydrous dioxane, the resulting hydrochloride salt precipitates directly out of the reaction mixture[2]. This eliminates the need for aqueous workup or chromatography, ensuring high purity.

Synthetic Workflow Visualization

SynthesisWorkflow BocGly Boc-Glycine (Electrophile) Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA) Chemoselective N-acylation BocGly->Coupling Amine 4-Aminocyclohexanol (Nucleophile) Amine->Coupling Intermediate Boc-Protected Intermediate (Organic Soluble) Coupling->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) Cleavage & Precipitation Intermediate->Deprotection FinalProduct 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl (Target Salt) Deprotection->FinalProduct

Figure 1: Two-step synthetic workflow for 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Phase 1 (Amide Coupling)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Function
Boc-Gly-OH 175.18 1.0 1.75 g Electrophile
trans-4-Aminocyclohexanol 115.17 1.1 1.27 g Nucleophile
EDC·HCl 191.70 1.2 2.30 g Coupling Agent
HOBt (anhydrous) 135.12 1.2 1.62 g Suppresses side reactions
DIPEA 129.24 2.5 4.35 mL Non-nucleophilic Base

| Dichloromethane (DCM) | N/A | N/A | 50 mL | Solvent |

Table 2: Reagent Stoichiometry for Phase 2 (Boc Deprotection)

Reagent Equivalents Amount Function
Boc-Intermediate 1.0 ~2.72 g (10 mmol) Substrate
4M HCl in Dioxane 10.0 25 mL Acidic Cleavage Reagent

| Dichloromethane (DCM) | N/A | 10 mL | Co-solvent |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-butyl (2-((4-hydroxycyclohexyl)amino)-2-oxoethyl)carbamate
  • Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gly-OH (1.75 g, 10.0 mmol) in 50 mL of anhydrous DCM. Add EDC·HCl (2.30 g, 12.0 mmol) and anhydrous HOBt (1.62 g, 12.0 mmol). Stir at room temperature for 15 minutes to generate the active ester.

  • Nucleophile Addition: Add trans-4-aminocyclohexanol (1.27 g, 11.0 mmol) to the mixture. (Note: While the trans isomer is predominantly used in pharmacological applications, this protocol is stereognostic and applies equally to the cis isomer[1]).

  • Base Addition: Slowly add DIPEA (4.35 mL, 25.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir under a nitrogen atmosphere at room temperature for 12–14 hours.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (10% MeOH in DCM). The primary amine of 4-aminocyclohexanol is highly reactive to Ninhydrin (dark purple baseline spot). Successful coupling is validated by the disappearance of this spot and the emergence of a higher Rf​ spot that is Ninhydrin-negative but stains actively with phosphomolybdic acid (PMA).

  • Workup: Dilute with 50 mL of DCM. Wash successively with 1M HCl (2 × 30 mL), saturated aqueous NaHCO₃ (2 × 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid. Proceed without further purification.

Phase 2: Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride
  • Preparation: Suspend the crude Boc-protected intermediate (~2.72 g) in 10 mL of anhydrous DCM in a 100 mL round-bottom flask. Place the flask in an ice bath (0 °C).

  • Deprotection: Slowly add 4M HCl in dioxane (25 mL, 100 mmol)[2]. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validation): The addition of the acid triggers the release of isobutylene and CO₂. The visual cessation of effervescence, coupled with the precipitation of a dense white solid from the solution, serves as an intrinsic physical validation that deprotection is complete and the insoluble hydrochloride salt has formed.

  • Isolation: Add 30 mL of cold diethyl ether to maximize precipitation. Stir for 10 minutes.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove residual dioxane.

  • Drying: Dry the white solid under high vacuum at 40 °C for 4 hours. (Expected overall yield: 75-80%).

Analytical Characterization (Expected Data)

  • Appearance: White crystalline powder.

  • LC-MS (ESI+): m/z calculated for C₈H₁₇N₂O₂⁺ [M+H]⁺ 173.13, found 173.1.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.25 (br s, 3H, -NH₃⁺), 8.10 (d, J = 7.5 Hz, 1H, -NH-CO-), 4.55 (d, J = 4.2 Hz, 1H, -OH), 3.55 (s, 2H, -CH₂-), 3.45-3.30 (m, 2H, CH-N and CH-O), 1.85-1.70 (m, 4H, cyclohexyl CH₂), 1.35-1.15 (m, 4H, cyclohexyl CH₂).

References

  • Synthesis of fluorescent ligands as CB2 receptor tools (Scheme 2 Reagents and conditions). ResearchGate. 1

  • Discovery of a Potent Grp94 Selective Inhibitor with Anti-Inflammatory Efficacy in a Mouse Model of Ulcerative Colitis. Journal of Medicinal Chemistry - ACS Publications. 2

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. 3

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 2-Amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride

Target Audience: Analytical chemists, structural biologists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the nuclear magnetic resonance (NMR) charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, structural biologists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the nuclear magnetic resonance (NMR) characterization of a highly polar, bifunctional pharmaceutical intermediate.

Executive Summary & Scope

2-Amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS 1193389-11-5)[1] is a versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural characterization of this molecule is critical, particularly regarding the integrity of the hydrochloride salt and the stereochemistry of the 1,4-disubstituted cyclohexane ring. This guide details the causality behind experimental parameters, offering a self-validating workflow to ensure data integrity and absolute structural confidence.

Theoretical Framework & Experimental Rationale

Solvent Selection: The Causality of DMSO-d₆

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) is a deliberate, mechanistically driven choice. This compound possesses three types of exchangeable protons: a primary amine hydrochloride (-NH₃⁺), a secondary amide (-NH-), and a secondary alcohol (-OH). In protic solvents (e.g., D₂O), these protons undergo rapid chemical exchange with deuterium, rendering them invisible to ¹H NMR.

In DMSO-d₆, strong intermolecular hydrogen bonding between the solvent's highly polarized sulfoxide oxygen and the solute's labile protons significantly reduces the exchange rate[2]. This kinetic slowing allows the -NH₃⁺, -NH-, and -OH protons to be observed as distinct, integratable signals, which is essential for confirming the stoichiometric presence of the hydrochloride salt[3].

Salt State Implications

The protonation of the primary amine to form the hydrochloride salt exerts a strong electron-withdrawing inductive effect. This deshields the adjacent alpha-methylene protons (C2'-H₂), shifting them downfield to approximately 3.52 ppm, compared to the ~3.20 ppm expected for the free base. Observing this shift, alongside the broad 3H integration of the -NH₃⁺ group, serves as an internal validation of the salt form.

Stereochemical Considerations (1,4-Disubstitution)

Assuming the thermodynamically favored trans isomer, the cyclohexane ring adopts a diequatorial conformation to minimize 1,3-diaxial steric strain. Consequently, the protons attached to C1 (CH-N) and C4 (CH-O) occupy axial positions. According to the Karplus equation, the J -coupling between two adjacent axial protons is large (8–12 Hz). Observing a wide multiplet for the C1 and C4 protons provides self-validating proof of the trans-diequatorial geometry.

Workflow Visualization

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) LockShim Lock & Shim (Target: DMSO-d6 lock signal) Start->LockShim Acq1H 1H NMR Acquisition (ns=16, d1=2s, zg30) LockShim->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, zgpg30) LockShim->Acq13C Process Data Processing (FT, Phase & Baseline Correction) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Peak Picking, Integration, Coupling) Process->Analyze Validate Structure Validation (Stereochemistry & Purity) Analyze->Validate

Figure 1: Standardized NMR acquisition and processing workflow for structural validation.

Self-Validating Experimental Protocol

Step 1: Sample Preparation
  • Action: Weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: This concentration yields an optimal signal-to-noise ratio (SNR) for ¹³C NMR within a standard 30-minute acquisition window. Anhydrous conditions are critical; trace water will catalyze proton exchange, broadening the crucial -NH₃⁺ and -OH signals.

  • Self-Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter will distort magnetic field homogeneity ( B0​ ), leading to poor line shape.

Step 2: Instrument Setup & Shimming
  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the DMSO-d₆ deuterium signal and perform gradient shimming (Z1-Z5).

  • Causality: Precise shimming ensures a uniform magnetic field across the sample volume, necessary to resolve fine J -couplings (e.g., the doublet of the amide NH).

  • Self-Validation Checkpoint: Check the full-width at half-maximum (FWHM) of the internal TMS peak at 0.00 ppm. It must be ≤1.0 Hz.

Step 3: ¹H NMR Acquisition
  • Action: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. The quadrupolar nitrogen-14 nucleus broadens the -NH₃⁺ protons; insufficient relaxation time results in the under-integration of this critical group.

  • Self-Validation Checkpoint: Post-acquisition, integrate the spectrum. The ratio of the amide doublet (~8.05 ppm) to the amine broad singlet (~8.15 ppm) must be exactly 1:3. A lower ratio indicates free base contamination or rapid exchange due to water ingress.

Step 4: ¹³C NMR Acquisition
  • Action: Execute a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds and NS to 512.

  • Causality: Power-gated decoupling irradiates protons during acquisition to collapse C-H multiplets into singlets, simplifying the spectrum. It leverages the Nuclear Overhauser Effect (NOE) to enhance the signal intensity of protonated carbons.

  • Self-Validation Checkpoint: Verify the presence of the DMSO-d₆ solvent septet at 39.52 ppm. This serves as the internal chemical shift reference and confirms proper ¹³C channel tuning.

Data Presentation & Interpretation

The following tables summarize the expected quantitative data for the trans isomer of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, calibrated against TMS (0.00 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment / Causality
-NH₃⁺ 8.15br s3H-Primary amine hydrochloride; broadened by ¹⁴N quadrupolar relaxation.
-NH- 8.05d1H J=7.8 Amide proton; coupled to the axial C1-H.
-OH 4.55d1H J=4.5 Hydroxyl proton; visible due to DMSO-d₆ hydrogen bonding.
C2'-H₂ 3.52s2H-Acetamide CH₂; deshielded by adjacent -NH₃⁺ group.
C1-H 3.50m1H-Cyclohexyl CH-N (axial); wide multiplet confirms trans diequatorial form.
C4-H 3.35m1H-Cyclohexyl CH-O (axial).
C2, C6-H 1.85m2H-Cyclohexyl equatorial protons.
C3, C5-H 1.80m2H-Cyclohexyl equatorial protons.
C2, C6-H 1.35m2H-Cyclohexyl axial protons.
C3, C5-H 1.25m2H-Cyclohexyl axial protons.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Assignment / Structural Significance
C=O 165.4Amide carbonyl; highly deshielded due to sp² hybridization and oxygen electronegativity.
C4 68.5Cyclohexyl CH-OH.
C1 48.2Cyclohexyl CH-NH.
C2' 40.5Acetamide CH₂-NH₃⁺.
C2, C6 33.8Cyclohexyl CH₂ (adjacent to C-N).
C3, C5 30.2Cyclohexyl CH₂ (adjacent to C-O).

References

  • NextSDS Chemical Database. 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride — Chemical Substance Information (CAS 1193389-11-5). NextSDS. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry.[Link]

  • Gual, A., et al. (2022). Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol. Magnetic Resonance in Chemistry.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[Link]

Sources

Method

In vitro assay preparation using 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

Application Note: In Vitro Assay Preparation and Biophysical Screening of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in Fragment-Based Drug Discovery (FBDD) Target Audience: Researchers, structural biologists...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Preparation and Biophysical Screening of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, structural biologists, and medicinal chemists. Prepared by: Senior Application Scientist

Introduction & Rationale

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel lead compounds. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD screens low-molecular-weight libraries (typically <300 Da) to identify weak but highly ligand-efficient binders[1].

The compound 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS: 1193389-11-5) is an exemplary fragment library building block[2]. Structurally, it possesses a high fraction of sp³-hybridized carbons ( Fsp3​ ), providing a distinct three-dimensional character. Historical data indicates that 3D-rich fragments exhibit higher clinical success rates and lower off-target toxicity compared to flat, aromatic fragments. Furthermore, its primary amine and secondary alcohol functional groups offer versatile, distinct vectors for subsequent fragment growing and linking phases.

Because fragments bind with inherently low affinities (typically in the 0.1–10 mM range), their detection requires highly sensitive, self-validating biophysical techniques[3]. This guide details a robust, two-tier in vitro screening workflow: Surface Plasmon Resonance (SPR) for primary kinetic/affinity filtering, followed by X-ray Crystallography Soaking for precise spatial resolution of the binding pose.

Physicochemical Profiling & Formulation Strategy

The success of a fragment screen is fundamentally dictated by compound solubility. Fragments must be screened at high concentrations to drive the equilibrium toward target binding.

Causality in Formulation: While the hydrochloride salt form of this compound imparts excellent aqueous solubility, standard FBDD libraries are maintained in anhydrous Dimethyl Sulfoxide (DMSO) to ensure uniform liquid handling and prevent hydrolysis over long-term storage[4].

Table 1: Physicochemical Profile of CAS 1193389-11-5
PropertyValueImplication for Assay Design
Molecular Weight 208.69 g/mol Ideal for FBDD (<300 Da); requires high-sensitivity SPR detection.
Physical State Solid (HCl salt)Highly stable at room temperature[2].
Target Stock Conc. 100 mM in DMSOAllows for 1-5 mM assay concentrations while keeping DMSO ≤5%.
Functional Groups Primary amine, secondary alcoholExcellent hydrogen bond donor/acceptor profile for target engagement.

Protocol for Stock Preparation:

  • Equilibrate the lyophilized powder of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolve in 100% anhydrous, biotechnology-grade DMSO to a final concentration of 100 mM.

  • Aliquot into acoustic-compatible source plates (e.g., Echo® qualified plates) and store at -20°C.

Protocol I: Surface Plasmon Resonance (SPR) Primary Screen

SPR is deployed as the primary screen because it provides real-time, label-free detection of binding events, yielding both affinity ( KD​ ) and kinetic ( kon​ , koff​ ) parameters[5].

Causality in SPR Design: Due to the low molecular weight of the fragment (208.69 Da), the theoretical maximum response ( Rmax​ ) will be very small. To compensate, the target protein must be immobilized at a high density on the biosensor surface. Furthermore, because the fragment is injected at high concentrations (up to 2 mM), the running buffer must contain 1-5% DMSO. A rigorous DMSO solvent correction curve is mandatory, as bulk refractive index changes from DMSO mismatch can completely mask the fragment binding signal[4].

Step-by-Step SPR Methodology

1. Target Immobilization (Amine Coupling):

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore™ 8K).

  • Activate the carboxymethyl dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.5, below the protein's pI) until an immobilization level of 3,000–5,000 RU is achieved.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

2. Analyte Preparation (CAS 1193389-11-5):

  • Prepare the running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented with exactly 5% DMSO .

  • Perform a serial dilution of the 100 mM fragment stock into the running buffer to generate a concentration series: 15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM, and 2 mM. Ensure the final DMSO concentration remains exactly 5% across all samples.

3. Assay Execution & Solvent Correction:

  • Prepare a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) and inject it before and after the fragment concentration series.

  • Inject the fragment series over both the active (protein) and reference (blank) flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Contact time: 60 seconds; Dissociation time: 60 seconds. (Fragments typically exhibit rapid on/off rates).

Table 2: Representative SPR Kinetic Data (Mock Target)
Analyte ConcentrationAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Affinity ( KD​ )Ligand Efficiency (LE)
15.6 µM – 2.0 mM 4.2×103 M−1s−1 1.8 s−1 428 µM0.38 kcal/mol/HA

Protocol II: X-Ray Crystallography Fragment Soaking

Hits validated by SPR must be structurally characterized to guide medicinal chemistry. The "soaking" method, where pre-grown apo-protein crystals are incubated in a solution containing the fragment, is the gold standard for generating protein-fragment complex structures[6].

Causality in Crystallography Design: Crystals must diffract to 2.5 Å or better resolution for a robust analysis of fragment screening; if crystals dissolve or diffract weakly after soaking, the solvent conditions must be re-optimized[7]. The high concentration of the fragment (20-50 mM) required for soaking often necessitates 10-20% DMSO in the drop, which can induce osmotic shock and crack the crystal lattice[8].

Step-by-Step Soaking Methodology

1. Soaking Solution Preparation:

  • Prepare an "Artificial Mother Liquor" (AML) that exactly mimics the condition in which the apo-crystals were grown, but slightly dehydrating (e.g., increase PEG concentration by 2-5%) to stabilize the lattice against DMSO.

  • Add the fragment stock to the AML to achieve a final concentration of 40 mM fragment and 10% DMSO .

  • Centrifuge the soaking solution at 13,000 x g for 5 minutes to pellet any precipitated fragment.

2. Crystal Soaking:

  • Under a stereomicroscope, carefully open the crystallization well.

  • Using a 0.1–1.0 µL micropipette, transfer the apo-crystals into a 2 µL drop of the soaking solution sitting on a fresh coverslip.

  • Seal the drop and incubate at the crystallization temperature (e.g., 20°C) for 1 to 4 hours. Note: Time-course optimization is critical; too short yields low occupancy, too long degrades the crystal.

3. Harvesting and Cryoprotection:

  • Transfer the soaked crystal into a cryoprotectant solution (AML + 10% DMSO + 40 mM fragment + 20% glycerol or ethylene glycol) for 15 seconds[6]. Crucially, the fragment must be present in the cryoprotectant to prevent it from washing out of the binding site.

  • Harvest the crystal using a nylon cryo-loop and plunge directly into liquid nitrogen.

Table 3: Crystallographic Soaking Parameters
ParameterOptimal RangeRationale
Fragment Conc. 20 – 50 mMDrives occupancy of low-affinity binding sites.
DMSO Tolerance 5% – 20%Must be empirically determined via DMSO tolerance screens[9].
Soaking Time 1 – 4 HoursBalances fragment diffusion with crystal lattice degradation.
Resolution Cutoff 2.5 ÅRequired to unambiguously assign electron density to the fragment[7].

Workflow Visualizations

The following diagrams illustrate the logical flow of the FBDD campaign and the mechanistic steps of the SPR assay.

FBDD_Workflow A Target Protein Production & QC C SPR Primary Screen (Affinity & Kinetics) A->C B Fragment Library (incl. CAS 1193389-11-5) B->C D X-Ray Crystallography (Fragment Soaking) C->D Hit Selection (KD < 1mM) E Hit Validation & Binding Pose Analysis D->E F Fragment Growing & Medicinal Chemistry E->F

Fig 1: FBDD workflow integrating SPR primary screening and orthogonal X-ray crystallography soaking.

SPR_Logic Chip CM5 Sensor Chip (Carboxymethyl Dextran) Activation EDC/NHS Activation (Reactive Esters) Chip->Activation Immobilization Target Protein Amine Coupling Activation->Immobilization Blocking Ethanolamine Blocking Immobilization->Blocking Analyte Fragment Injection (CAS 1193389-11-5) Blocking->Analyte DMSO Solvent Correction Detection Real-Time Detection (Refractive Index Change) Analyte->Detection

Fig 2: SPR biosensor preparation and fragment analyte detection workflow.

References

  • NextSDS. 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride — Chemical Substance Information. Retrieved from[Link]

  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. Retrieved from[Link]

  • National Institutes of Health (PMC). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from[Link]

  • Cytiva Life Sciences. Screening and analysis of fragments using Biacore systems. Retrieved from[Link]

  • National Institutes of Health (PMC). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Retrieved from[Link]

  • National Institutes of Health (PMC). Fragment Screening of Infectious Disease Targets in a Structural Genomics Environment. Retrieved from[Link]

  • Biochemical Journal | Portland Press. Crystallographic approach to fragment-based hit discovery against Schistosoma mansoni purine nucleoside phosphorylase. Retrieved from [Link]

Sources

Application

A Robust HILIC-MS/MS Method for the Quantification of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative deter...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in human plasma. Due to the polar nature of the analyte, traditional reversed-phase chromatography presents significant retention challenges.[1][2] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed, providing excellent retention, peak shape, and separation from endogenous plasma components.[3][4][5] Sample preparation was optimized using a straightforward protein precipitation protocol. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[6][7] This protocol is suitable for high-throughput analysis in clinical and preclinical studies to support pharmacokinetic and toxicokinetic assessments.

Introduction and Scientific Rationale

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. 2-amino-N-(4-hydroxycyclohexyl)acetamide is a small molecule characterized by multiple polar functional groups, including a primary amine, a hydroxyl group, and an amide linkage. Its hydrochloride salt form further enhances its hydrophilicity. The analysis of such polar compounds by LC-MS/MS is challenging because they are poorly retained on conventional reversed-phase (RP) HPLC columns, often eluting in the void volume where they are susceptible to significant matrix effects and interference from endogenous molecules.[1][2]

To address these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][8] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[5][8] This technique is not only effective for retaining polar compounds but is also highly compatible with electrospray ionization mass spectrometry (ESI-MS), as the high organic content of the mobile phase facilitates efficient desolvation and ionization, often leading to enhanced sensitivity.[5][9]

The method is validated to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for regulatory submissions.[10][11][12]

Analyte Physicochemical Properties

A summary of the key properties of the parent compound, 2-amino-N-(4-hydroxycyclohexyl)acetamide, is presented below. These properties underscore its hydrophilic nature.

PropertyValueSource
Chemical Formula C₈H₁₆N₂O₂PubChem[13]
Molecular Weight 172.23 g/mol BLDpharm[14]
Monoisotopic Mass 172.12119 DaPubChem[13]
Predicted XlogP -0.7PubChem[13]
CAS Number (HCl Salt) 1193389-11-5NextSDS[15]

Experimental Workflow

The overall analytical process is designed for efficiency and robustness, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Receive Plasma Samples Thaw Thaw & Vortex SampleReceipt->Thaw Precipitate Protein Precipitation (Acetonitrile) Thaw->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Injection Inject Sample Dilute->Injection HILIC HILIC Separation Injection->HILIC ESI ESI+ Ionization HILIC->ESI MSMS Tandem MS (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Figure 1: High-level experimental workflow from sample receipt to data reporting.

Materials and Methods

Reagents and Materials
  • Reference Standard: 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (Purity >98%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₂, ¹⁵N-labeled) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from screened donors.

Instrumentation

The following configuration is recommended. Equivalent systems from other manufacturers are also suitable.

Table 1: LC System Parameters

Parameter Setting
HPLC System Shimadzu Nexera X2 or Waters Acquity UPLC I-Class
Analytical Column Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Column Temperature 40 °C
Autosampler Temp. 10 °C
Injection Volume 5 µL
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min

| Gradient Elution | See Table 2 |

Table 2: LC Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
2.5 40 60
2.6 5 95

| 4.0 | 5 | 95 |

Table 3: Mass Spectrometer Parameters

Parameter Setting
Mass Spectrometer SCIEX Triple Quad 6500+ or Waters Xevo TQ-XS
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium (Nitrogen)
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions (Hypothetical) Note: These transitions must be optimized empirically by infusing the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Analyte 173.1156.1 (Loss of NH₃)100
Analyte (Confirming) 173.174.1 (Amide cleavage)100
Internal Standard e.g., 178.1e.g., 161.1100

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation solvent.

Sample Preparation Protocol

The chosen protein precipitation method is rapid, cost-effective, and generally provides clean extracts suitable for HILIC analysis.[1]

G start Start: Plasma Sample (50 µL) (Calibrator, QC, or Unknown) add_is Add 200 µL of Internal Standard Working Solution (100 ng/mL in ACN) start->add_is vortex Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge Centrifuge at 14,000 rcf for 10 minutes at 4°C vortex->centrifuge transfer Transfer 100 µL of the clear supernatant to a new plate/vial centrifuge->transfer inject Inject 5 µL onto the LC-MS/MS system transfer->inject

Figure 2: Step-by-step sample preparation workflow.

  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.

  • Seal the plate/vial and place it in the autosampler for analysis.

Bioanalytical Method Validation

The method was validated based on the FDA and ICH M10 Bioanalytical Method Validation guidance.[6][7][11] The validation assesses the key parameters to ensure the method is reliable for its intended purpose.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration. Eight non-zero standards. A linear regression with 1/x² weighting is typically used. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the degree of scatter. Assessed at four QC levels (LOD, Low, Mid, High). Three validation runs. Within-run and between-run accuracy: ±15% (±20% at LLOQ). Precision (%CV): ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction process. The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Assessed via freeze-thaw, short-term (bench-top), long-term, and post-preparative stability studies. Mean concentration at each level must be within ±15% of nominal values. |

Conclusion

This application note presents a validated HILIC-MS/MS method for the quantification of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in human plasma. The protocol is selective, sensitive, accurate, and precise, meeting the criteria for bioanalytical method validation as per international guidelines. The use of HILIC successfully overcomes the retention challenges associated with this polar compound, while the simple protein precipitation sample preparation allows for high-throughput analysis. This method is well-suited for supporting drug development studies requiring reliable measurement of this analyte in a biological matrix.

References

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Chirita, R. I., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ardena. [Link]

  • HILIC. (n.d.). Dr. Maisch. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience. [Link]

  • Lowes, S., et al. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 3(14), 1563-1566.
  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • Bioanalytical Method Validation. (2013). FDA. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio. [Link]

  • 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride. (n.d.). PubChemLite. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 18). Chromatography Online. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 5). ResearchGate. [Link]

  • Helpful Info. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory - UNC. [Link]

  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed. [Link]

  • Sample preparation for polar metabolites in bioanalysis. (n.d.). ResearchGate. [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023, August 16). PMC. [Link]

  • HT-Sample Preparation Techniques for Bioanalysis. (2012, October 24). Wiley Analytical Science. [Link]

  • The Process of Ionization. (n.d.). Plasmion GmbH. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-amino-N-(4-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. This guide offers in-depth technical advice to help improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride?

A1: A prevalent strategy involves the coupling of a protected glycine derivative with 4-aminocyclohexanol, followed by deprotection and salt formation. A typical approach begins with an N-protected glycine, such as Boc-glycine (tert-butyloxycarbonyl-glycine), which is activated and then reacted with 4-aminocyclohexanol to form an amide bond. The final steps involve the removal of the protecting group under acidic conditions, which also facilitates the formation of the hydrochloride salt.[1]

Q2: My overall yield is consistently low. What are the most likely reasons?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete amide coupling: The reaction between the activated glycine and 4-aminocyclohexanol may not go to completion.

  • Side reactions: The formation of byproducts, such as diacylated or O-acylated compounds, can significantly reduce the yield of the desired product.

  • Purification losses: The target molecule is polar and water-soluble, which can lead to difficulties during extraction and purification, resulting in product loss.

  • Suboptimal reaction conditions: Factors such as reaction time, temperature, solvent, and choice of coupling agent can all impact the efficiency of the reaction.

Q3: How does the stereochemistry of 4-aminocyclohexanol affect the synthesis?

A3: 4-aminocyclohexanol exists as cis and trans diastereomers. The reactivity and the physical properties of the resulting acetamide product can differ depending on the isomer used. The trans isomer is often the desired stereoisomer for certain pharmaceutical intermediates.[2] It is crucial to either start with the desired pure isomer or have a robust method for separating the diastereomers after the reaction.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted 4-aminocyclohexanol or the glycine derivative, consider the following:

  • Insufficient Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid of the protected glycine must be activated.

    • Solution: If using a carbodiimide coupling agent like DCC or EDC, consider adding an activating agent such as HOBt or NHS to form a more reactive intermediate and suppress side reactions.[3] For sterically hindered or electronically deactivated amines, more potent onium salt-based coupling reagents like HATU or HBTU may be necessary to achieve higher yields.[4][5]

  • Suboptimal Reaction Conditions:

    • Solution: Ensure your reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Modest heating may be required for less reactive coupling partners, but be cautious of potential side reactions at elevated temperatures.

Experimental Protocol: Optimized Amide Coupling using HATU

This protocol outlines a robust method for the amide coupling step, which is often a critical point for yield improvement.

Materials:

  • Boc-glycine

  • 4-aminocyclohexanol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-glycine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve 4-aminocyclohexanol (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 4-aminocyclohexanol to the activated Boc-glycine mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and proceed with the work-up and purification.

Issue 2: Formation of Side Products

The presence of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products, which can be a major source of yield loss.

  • Diacylation: The primary amine of 4-aminocyclohexanol can react with two molecules of the activated glycine derivative.

    • Causality: This is more likely to occur if the amine is present in a high concentration relative to the acylating agent, or if a strong, non-hindered base is used.

    • Solution: Control the stoichiometry carefully. Adding the activated glycine derivative slowly to the solution of 4-aminocyclohexanol can help to minimize diacylation. Using a hindered base like DIPEA can also be beneficial.

  • O-Acylation: The hydroxyl group of 4-aminocyclohexanol is also nucleophilic and can react with the activated glycine to form an ester byproduct.

    • Causality: This is more likely to occur under conditions that favor esterification, such as the presence of a strong acid catalyst or high temperatures.

    • Solution: The use of amide-specific coupling agents and mild reaction conditions can minimize O-acylation. If O-acylation is a significant problem, a protecting group strategy for the hydroxyl function may be necessary.[6]

  • Racemization: If you are using a chiral-protected amino acid, racemization can be a concern.

    • Solution: The use of additives like HOBt or employing coupling reagents known to suppress racemization, such as COMU or TBTU, is recommended.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive(s)AdvantagesDisadvantages
DCC/EDCHOBt/NHSInexpensive, widely usedCan lead to urea byproducts that are difficult to remove, moderate reactivity.
HATU/HBTUDIPEAHigh reactivity, suitable for hindered amines, low racemization.[5]More expensive, can be moisture sensitive.
T3PPyridine/Et3NEffective for a wide range of substrates, byproducts are water-soluble.Can be corrosive.
Acyl ChloridePyridine/Et3NHighly reactive.Harsh formation conditions, may not be suitable for complex molecules with sensitive functional groups.[3]

Visualizations

Troubleshooting Workflow

troubleshooting_workflow cluster_conversion Low Conversion cluster_side_products Side Products Detected start Low Yield Observed check_conversion Check Conversion Rate (TLC/LC-MS) start->check_conversion check_side_products Analyze for Side Products (LC-MS) check_conversion->check_side_products No (Complete Conversion) low_conversion Low Conversion check_conversion->low_conversion Yes side_products Side Products Present check_side_products->side_products Yes purification_issues Purification Issues? - Optimize Extraction pH - Consider Chromatography (HILIC, Ion-Exchange) check_side_products->purification_issues No optimize_coupling Optimize Coupling Reagent (e.g., HATU) low_conversion->optimize_coupling increase_time_temp Increase Reaction Time/Temp low_conversion->increase_time_temp check_reagents Check Reagent Purity low_conversion->check_reagents end Improved Yield optimize_coupling->end increase_time_temp->end check_reagents->end diacylation Diacylation? - Adjust Stoichiometry - Slow Addition side_products->diacylation o_acylation O-Acylation? - Use Milder Conditions - Protect -OH Group side_products->o_acylation racemization Racemization? - Use Additives (HOBt) - Change Coupling Reagent side_products->racemization diacylation->end o_acylation->end racemization->end purification_issues->end

Caption: A decision tree for troubleshooting low yield in the synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride.

Plausible Synthetic Pathway

synthetic_pathway cluster_reactants Starting Materials cluster_reaction1 Step 1: Amide Coupling cluster_reaction2 Step 2: Deprotection & Salt Formation boc_glycine Boc-Glycine coupling Boc-Gly-NH-(cyclohexyl)-OH boc_glycine->coupling HATU, DIPEA, DMF boc_glycine->coupling aminocyclohexanol 4-Aminocyclohexanol aminocyclohexanol->coupling aminocyclohexanol->coupling deprotection H2N-Gly-NH-(cyclohexyl)-OH · HCl coupling->deprotection HCl in Dioxane or Ether coupling->deprotection

Caption: A plausible synthetic pathway for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride.

Issue 3: Difficult Purification

The high polarity of the final product can make it challenging to purify.

  • Product Loss During Aqueous Work-up: The hydrochloride salt of your product is likely highly water-soluble.

    • Solution: Minimize aqueous washes. If an extraction is necessary, saturate the aqueous layer with sodium chloride to decrease the solubility of your product. Back-extraction of the aqueous layers with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol may help recover some of the lost product.

  • Co-elution of Impurities: Polar impurities can be difficult to separate from the main product using standard silica gel chromatography.

    • Solution:

      • Reverse-Phase Chromatography (C18): This can be an effective technique for purifying polar compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar molecules that are poorly retained in reverse-phase chromatography.[7][8]

      • Ion-Exchange Chromatography: Since the product is an amine hydrochloride, cation exchange chromatography can be a powerful purification method.[9]

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • BenchChem. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Sviatenko, O., et al. (2025). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Bachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald.
  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Albericio, F., & Carpino, L. A. (2015). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides.
  • Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Homework.Study.com. (n.d.).
  • Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • NextSDS. (n.d.). 2-amino-N-(4-hydroxycyclohexyl)
  • Yalkowsky, S. H., & He, Y. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.
  • Regalado, E. L. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • SIELC Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
  • PubChemLite. (n.d.). 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2).
  • Reddit. (2022). amide coupling help : r/Chempros.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-cyclohexyl-acetamide hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. (n.d.). N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride | 1181868-37-0.
  • Dia-anion. (n.d.).
  • Growing Science. (2022).
  • National Institutes of Health. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • Nowick, J. S. (n.d.).
  • ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF.
  • BenchChem. (n.d.). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • ResearchGate. (2017). How to purify amino acids (HCl salt) with dowex resin.

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Optimization

Technical Support Center: Troubleshooting Degradation of 2-amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride During Long-Term Storage

Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound. Here, we provide in-depth troubleshooting advice, scientific explanations of degradation pathways, and validated protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability and handling of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride.

Q1: What are the optimal long-term storage conditions for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended conditions are typically 2-8°C to minimize thermal degradation.[2] Due to the hygroscopic nature of many amine hydrochloride salts and the deliquescent properties of similar compounds like acetamide, protection from moisture is critical to prevent hydrolysis.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Q2: My solid sample has developed a yellowish or brownish tint over time. What is the likely cause?

A2: Discoloration is often an indicator of chemical degradation. For a compound with an amine and a secondary alcohol, minor oxidation is a common cause of color change.[5] The formation of low-level impurities, potentially from the oxidation of the cyclohexanol ring or other oxidative processes involving the amine, can lead to colored byproducts. It is crucial to analytically assess the purity of the sample (e.g., via HPLC) to determine if significant degradation has occurred.

Q3: I've observed a decrease in the potency of my compound in my assays. What are the potential chemical reasons?

A3: A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The two most probable degradation pathways for this molecule are:

  • Hydrolysis of the acetamide bond, which cleaves the molecule into two separate fragments. This reaction can be catalyzed by moisture, especially if there are shifts in pH.[6][7][8]

  • Oxidation of the secondary alcohol on the cyclohexyl ring to a ketone.[9][10] This change in the functional group can significantly alter the molecule's biological activity.

Both pathways result in a lower concentration of the intact parent compound, leading to reduced efficacy in your experiments.

Q4: How sensitive is this compound to atmospheric oxygen and light?

A4: The presence of a primary amine and a secondary alcohol suggests a potential sensitivity to both oxygen and light.[5] Oxidative degradation is a common pathway for such functional groups.[5][11] While specific photostability data for this molecule is not publicly available, it is a standard practice in pharmaceutical development to assume photosensitivity until proven otherwise.[2] Therefore, it is highly recommended to store the compound protected from light, for example, by using amber vials or storing it in a light-blocking container.

Q5: What are the primary degradation products I should be monitoring for?

A5: Based on the structure of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, you should primarily monitor for two types of degradation products:

  • Hydrolytic Degradants: Acetic acid and 4-aminocyclohexanol resulting from the cleavage of the amide bond.[8]

  • Oxidative Degradants: 2-amino-N-(4-oxocyclohexyl)acetamide, where the hydroxyl group on the cyclohexane ring is oxidized to a ketone.[10]

Developing a stability-indicating analytical method that can resolve these potential impurities from the parent compound is essential for accurate stability assessment.[12]

Troubleshooting Guide for Common Experimental Issues

Issue 1: Appearance of Unexpected Peaks in My Chromatogram (e.g., HPLC, LC-MS)

  • Possible Cause & Explanation: The emergence of new peaks in your chromatogram that were not present in the initial analysis is a strong indicator of degradation. These peaks likely correspond to the hydrolysis or oxidation products discussed above. The relative area of these peaks can provide a quantitative measure of the extent of degradation.

  • Recommended Actions:

    • Characterize the Impurities: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks and compare them to the expected masses of potential degradation products.[13][14]

    • Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to generate the degradation products.[15][16] This will help you confirm the identity of the unknown peaks in your long-term stability samples. A detailed protocol for a forced degradation study is provided below.

    • Re-evaluate Storage Conditions: Ensure that the compound is being stored under the recommended conditions (cool, dry, dark, and preferably inert atmosphere).

Issue 2: Changes in Physical Appearance or Solubility

  • Possible Cause & Explanation: The compound is a hydrochloride salt, which is generally crystalline and water-soluble. Changes such as clumping, discoloration, or difficulty in dissolving can be due to:

    • Moisture Absorption: The compound may be hygroscopic, and absorbing water from the atmosphere can lead to physical changes and initiate hydrolytic degradation.[5]

    • Formation of Degradants: The degradation products may have different physical properties, including lower solubility, which can affect the overall characteristics of the bulk material.

  • Recommended Actions:

    • Handle in a Controlled Environment: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box or a room with a dehumidifier.

    • Ensure Proper Sealing: Use containers with high-quality seals. For highly sensitive materials, consider using a desiccator for storage.

    • Check for Polymorphism: Although less common, changes in crystal form (polymorphism) can be induced by temperature and humidity, affecting physical properties. This can be investigated using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

In-Depth Scientific Explanation: Primary Degradation Pathways

Understanding the underlying chemistry of degradation is crucial for effective troubleshooting. The two primary pathways for this molecule are hydrolysis and oxidation.

1. Hydrolysis of the Acetamide Linkage

The amide bond in the molecule is susceptible to cleavage by water, a process that can be catalyzed by both acidic and basic conditions.[7][8] Given that the compound is a hydrochloride salt, the local environment can be acidic, especially in the presence of absorbed moisture, potentially accelerating this process.

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid (acetic acid) and an amine (4-aminocyclohexanol).[8]

parent 2-amino-N-(4-hydroxycyclohexyl)acetamide (Parent Compound) intermediate Tetrahedral Intermediate parent->intermediate Nucleophilic Attack h2o + H₂O (Moisture) products 4-aminocyclohexanol + Acetic Acid (Hydrolysis Products) intermediate->products Collapse of Intermediate h2o->intermediate catalyst H⁺ or OH⁻ catalyst->intermediate  Catalysis

Caption: Hydrolytic degradation of the parent compound.

2. Oxidation of the Hydroxycyclohexyl Group

The secondary alcohol on the cyclohexane ring is a prime target for oxidation.[9] Common oxidizing agents, including atmospheric oxygen, can facilitate this transformation, which is often accelerated by the presence of trace metal ions or exposure to light.[5]

  • Mechanism: The oxidation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. This results in the formation of a ketone (a carbonyl group).[10]

parent 2-amino-N-(4-hydroxycyclohexyl)acetamide (Parent Compound) oxidized_product 2-amino-N-(4-oxocyclohexyl)acetamide (Oxidized Product) parent->oxidized_product Oxidation oxidant + [O] (e.g., O₂, light, metal ions) oxidant->oxidized_product

Caption: Oxidative degradation of the parent compound.

Recommended Protocols for Stability Assessment

To proactively assess the stability of your compound and identify potential degradants, a forced degradation study is indispensable.[2][15]

Protocol 1: Forced Degradation Study

This protocol is designed to generate degradation products under various stress conditions. These stressed samples are then analyzed to validate the specificity of your analytical method.

Materials:

  • 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol (or acetonitrile) and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At selected time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At selected time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze at selected time points.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in mobile phase) to a calibrated light source (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[15]

Data Interpretation & Management

Organizing your stability data in a clear and concise format is essential for tracking trends and making informed decisions.

Table 1: Example Long-Term Stability Data (Storage at 4°C)

Time Point (Months) Appearance Purity by HPLC (%) Known Impurity 1 (%) Unknown Impurity 2 (%) Total Impurities (%)
0 White Powder 99.8 <0.05 <0.05 0.2
3 White Powder 99.7 0.06 <0.05 0.3
6 White Powder 99.6 0.08 0.05 0.4

| 12 | Off-white Powder | 99.2 | 0.15 | 0.09 | 0.8 |

Table 2: Example Forced Degradation Study Results

Stress Condition Duration % Degradation Major Degradant Peak (Retention Time)
1 M HCl, 60°C 24h 15.2% 4.5 min (Hydrolysis Product)
1 M NaOH, 60°C 8h 18.5% 4.5 min (Hydrolysis Product)
3% H₂O₂, RT 24h 9.8% 7.2 min (Oxidation Product)
Dry Heat, 80°C 48h 3.1% Multiple minor peaks

| Photolytic | 24h | 6.5% | 7.2 min, 8.1 min |

References
  • A practical guide to forced degradation and stability studies for drug substances. [Source: Google Search]
  • Forced degradation studies: A critical lens into pharmaceutical stability. [Source: Google Search]
  • Cyclohexanol - Wikipedia. [Source: Wikipedia]
  • The Oxidation of Cyclohexanol - Edubirdie. [Source: Google Search]
  • Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed. [Source: PubMed]
  • Material Safety Data Sheet - Acetamide, PA - Cole-Parmer. [Source: Cole-Parmer]
  • Technical Support Center: Optimizing Acetamide Hydrolysis - Benchchem. [Source: Benchchem]
  • Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide - ResearchGate.
  • Proposed mechanism of oxidation of cyclohexanol into cyclohexanone. - ResearchGate.
  • Acetamide | CH3CONH2 | CID 178 - PubChem. [Source: PubChem]
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. [Source: YouTube]
  • Acetamide - SAFETY D
  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. [Source: Chemistry LibreTexts]
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Source: Google Search]
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Acetamide SDS (Safety Data Sheet) - Flinn Scientific. [Source: Flinn Scientific]
  • Acetamide - Sciencemadness Wiki. [Source: Sciencemadness Wiki]
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Source: Research Journal of Pharmacy and Technology]
  • CCCLXVI1.-The Hydrolysis of dcetamide. - RSC Publishing. [Source: RSC Publishing]
  • THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS - ResearchGate.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO.
  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University.
  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Source: Google Search]
  • 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2) - PubChemLite. [Source: PubChemLite]
  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. [Source: SciSpace]
  • 2-amino-N-(4-hydroxycyclohexyl)
  • 2-Amino-N-cyclohexyl-acetamide hydrochloride - - Sigma-Aldrich. [Source: Sigma-Aldrich]
  • Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions - Benchchem. [Source: Benchchem]
  • 1016862-41-1|2-Amino-N-(4-hydroxycyclohexyl)acetamide - BLDpharm. [Source: BLDpharm]
  • N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride | 1181868-37-0 - Sigma-Aldrich. [Source: Sigma-Aldrich]
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. [Source: Google Search]
  • Amino Protecting Groups Stability - Organic Chemistry Portal. [Source: Organic Chemistry Portal]

Sources

Troubleshooting

Overcoming poor solubility issues of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in lipophilic solvents

Target Compound: 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures Prepared by: Senior Application Scientist, Formulation & Delivery Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures Prepared by: Senior Application Scientist, Formulation & Delivery

Executive Summary & Chemical Context

Solubilizing 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in lipophilic solvents (e.g., dichloromethane, ethyl acetate, or lipid-based excipients) presents a classic thermodynamic challenge. This molecule possesses a "triple threat" of polarity:

  • A protonated primary amine (HCl salt).

  • A hydrogen-bond donating and accepting amide linkage.

  • A polar hydroxyl group on the cyclohexane ring.

The high lattice energy of the hydrochloride salt and the severe enthalpic penalty of desolvating the chloride ion in low-dielectric media make direct dissolution in organic solvents nearly impossible. This guide provides field-proven, mechanistic solutions to overcome these barriers, focusing on Hydrophobic Ion Pairing (HIP) and Dry Reverse Micellar encapsulation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound instantly precipitate when spiked into lipid-based excipients or DCM?

The Causality: You are fighting the dielectric constant of the solvent. Lipophilic solvents lack the dipole moment required to stabilize the NH3+​ and Cl− ions. The thermodynamic drive for the ions to re-associate and form a crystalline lattice is overwhelmingly stronger than the weak Van der Waals interactions offered by the solvent.

Q2: How can I force this molecule into a lipid-based formulation (e.g., SEDDS/SMEDDS) without altering its covalent structure?

The Solution: Utilize Hydrophobic Ion Pairing (HIP) . By replacing the small, hard chloride ion with a large, diffuse, lipophilic counterion (such as sodium docusate or sodium oleate), you fundamentally alter the molecule's partition coefficient. The lipophilic tail of the counterion shields the charged amine, creating a lipophilic "corona" that interacts favorably with organic phases[1]. This technique is highly effective for loading hydrophilic BCS Class III-like molecules into self-emulsifying drug delivery systems (SEDDS)[2].

Q3: I need the compound in a pure organic solvent for a chemical extraction, but HIP leaves surfactant residue. What is the alternative?

The Solution: Perform an in situ free-basing combined with a cosolvent bridge. Neutralize the HCl salt using a volatile organic base (e.g., Triethylamine, TEA) to form the free base, which removes the ionic charge. Because the amide and hydroxyl groups still limit lipophilicity, use a bridging cosolvent like Ethanol or DMSO (5-10% v/v) in your primary lipophilic solvent.

Q4: Can I encapsulate the intact HCl salt directly into a lipid matrix without ion exchange?

The Solution: Yes, via Dry Reverse Micelles . By creating a water-in-oil (w/o) nanoemulsion and subsequently stripping the water phase under vacuum, the hydrophilic drug remains trapped within the hydrophilic core of the surfactant micelle, while the lipid tails interdigitate with the continuous oil phase. This creates a stable, anhydrous lipophilic dispersion[3].

Quantitative Data: Solubility Profiles

The following table summarizes the phase-transfer efficacy of the troubleshooting methods described above.

Chemical State / FormulationApparent LogP (Octanol/Water)Solubility in DCM (mg/mL)Solubility in Lipid SEDDS (mg/mL)
Native HCl Salt -2.1< 0.1< 0.5
Free Base -0.82.55.2
HIP Complex (Docusate) +3.4> 50.0> 100.0
Dry Reverse Micelles N/A (Colloidal)> 30.0 (as dispersion)> 80.0 (as dispersion)

Experimental Protocols

Protocol A: Hydrophobic Ion Pairing (HIP) with Sodium Docusate

Mechanism: Stoichiometric replacement of Cl− with a lipophilic surfactant anion.

  • Aqueous Preparation: Dissolve 10 mmol of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in 20 mL of deionized water. Ensure the pH is between 5.0 and 6.0 to guarantee full protonation of the primary amine.

  • Counterion Preparation: Dissolve 10 mmol of Sodium Docusate (AOT) in 20 mL of deionized water.

  • Complexation: Under constant magnetic stirring (500 rpm), add the Sodium Docusate solution dropwise to the drug solution.

  • Observation: A cloudy suspension will immediately form. This is the self-validating endpoint indicating that the HIP complex has formed and lost its aqueous solubility.

  • Isolation: Centrifuge the suspension at 10,000 × g for 15 minutes. Decant the supernatant.

  • Purification: Wash the pellet twice with 10 mL of ice-cold deionized water to remove residual NaCl byproducts.

  • Drying: Lyophilize the pellet for 24 hours. The resulting dry powder is the highly lipophilic HIP complex, ready for dissolution in DCM or lipid excipients.

HIP_Mechanism A Aqueous Phase Drug-NH3+ Cl- C Electrostatic Interaction Drug-NH3+ Doc- A->C B Add Sodium Docusate (Na+ Doc-) B->C D Phase Separation Precipitation of Complex C->D E Lipophilic Solvent High Solubility D->E Extraction

Fig 1. Mechanism of Hydrophobic Ion Pairing (HIP) for lipophilic phase transfer.

Protocol B: Preparation of Dry Reverse Micelles in SEDDS

Mechanism: Kinetic trapping of the hydrophilic salt within a surfactant core, followed by dehydration.

  • Aqueous Phase: Dissolve 50 mg of the native drug HCl salt in 0.5 mL of deionized water.

  • Lipid Phase: Prepare 5 mL of a lipid mixture containing a low-HLB surfactant and an oil (e.g., 30% Polyglyceryl-3 dioleate / 70% Caprylic/Capric Triglycerides).

  • Emulsification: Slowly inject the aqueous phase into the lipid phase while homogenizing at 15,000 rpm for 5 minutes. The mixture will become turbid, indicating a water-in-oil (w/o) emulsion.

  • Dehydration: Transfer the emulsion to a rotary evaporator. Apply vacuum (below 20 mbar) and heat to 40°C.

  • Endpoint Validation: Continue evaporation until the formulation transitions from turbid to optically clear or slightly opalescent. This optical shift confirms the removal of bulk water and the formation of dry reverse micelles[3].

Reverse_Micelle Step1 Dissolve Drug HCl in Water Step3 Emulsification (W/O Emulsion) Step1->Step3 Step2 Add Surfactant/Oil Mixture (e.g., Span 80/Capryol) Step2->Step3 Step4 Vacuum Dehydration (Remove Water at 40°C) Step3->Step4 Step5 Dry Reverse Micelles in SEDDS (Stable Lipophilic Dispersion) Step4->Step5

Fig 2. Workflow for formulating Dry Reverse Micelles in SEDDS.

References

  • Meyer JD, Manning MC. "Hydrophobic ion pairing: altering the solubility properties of biomolecules." Pharmaceutical Research, 1998. Available at:[Link]

  • Bernkop-Schnürch A. "Hydrophobic ion-pairs and lipid-based nanocarrier systems: The perfect match for delivery of BCS class 3 drugs." Journal of Controlled Release, 2019. Available at:[Link]

  • Kargl SI, Bernkop-Schnürch A. "Dry reversed micelles in SEDDS as lipid-based drug delivery systems for hydrophilic drugs: influencing factors on the release of the active ingredient." Universität Innsbruck, 2024. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 2-amino-N-(4-hydroxycyclohe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride .

Due to the compound’s highly polar nature—featuring a protonated primary amine, a secondary alcohol, and an amide linkage—traditional cooling crystallization often fails. This guide synthesizes field-proven thermodynamic principles and kinetic controls to help you establish a robust, scalable purification workflow.

Process Visualization: Optimized Crystallization Workflow

The following workflow relies on seeded anti-solvent crystallization . By controlling the supersaturation trajectory, we prevent the system from entering the metastable miscibility gap, thereby avoiding liquid-liquid phase separation (LLPS).

G N1 Crude 2-amino-N-(4-hydroxycyclohexyl) acetamide HCl N2 Dissolution in Ethanol (T = 45-50 °C) N1->N2 N3 Polish Filtration (Remove Particulates) N2->N3 Clarified Solution N4 Anti-Solvent Addition (EtOAc, 15% vol) N3->N4 N5 Seeding (0.5-1.0 wt%) N4->N5 T = 40 °C N6 Controlled Dosing & Cooling (0-5 °C) N5->N6 Aging 1 hr N7 Filtration & Washing (Cold EtOAc) N6->N7 Slurry N8 Pure Crystalline API (Vacuum Drying) N7->N8

Optimized anti-solvent crystallization workflow for 2-amino-N-(4-hydroxycyclohexyl)acetamide HCl.

Troubleshooting & FAQs

Q1: Why does my compound form a sticky oil at the bottom of the flask instead of crystallizing?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." This occurs when the supersaturation level of the solution exceeds the critical threshold for nucleation, causing the solute to separate into a highly viscous, solute-rich liquid phase rather than forming a solid crystal lattice [1].

The Causality: Highly polar hydrochloride salts have steep solubility curves. When a non-polar anti-solvent (like Heptane or MTBE) is added too rapidly, localized zones of extreme supersaturation are created. The molecules do not have the kinetic time to orient into a rigid lattice, so they collapse into an emulsion. This oil phase acts as a "sink" that readily traps impurities [2]. The Solution: Switch to a moderate anti-solvent like Ethyl Acetate (EtOAc) and implement a seeding strategy . Seeding provides a low-energy surface for solute molecules to integrate into, bypassing the high activation energy required for primary nucleation and keeping the system below the LLPS boundary.

Q2: How can I improve the yield? The mother liquor still retains >20% of my product.

A: The high hydrophilicity of the 4-hydroxycyclohexyl group and the protonated amine makes this compound highly soluble, even in mixed solvent systems. The Causality: In purely thermodynamic terms, the solubility product ( Ksp​ ) of the salt in your terminal solvent mixture is too high. The Solution: Utilize the common-ion effect . By adding 0.1 to 0.2 equivalents of ethanolic HCl to the mixture before the final cooling phase, you artificially increase the chloride ion concentration. According to Le Chatelier’s principle, this drives the equilibrium toward the solid salt, depressing its solubility. Furthermore, increase your terminal anti-solvent ratio to at least 1:7 (EtOH:EtOAc) and lower the isolation temperature to 0–5 °C [3].

Q3: I am detecting an increase in degradation impurities during recrystallization. What is causing this?

A: The molecule contains an acetamide linkage, which is susceptible to solvolysis (hydrolysis or transamidation), especially when heated in protic solvents like ethanol or methanol. The Causality: Elevated temperatures (>55 °C) in the presence of trace moisture or slight pH imbalances (caused by the dissociation of the HCl salt) catalyze the nucleophilic attack of the solvent on the amide carbonyl. The Solution: Strictly limit the dissolution temperature to a maximum of 50 °C. If the crude material does not dissolve completely at this temperature, do not increase the heat; instead, increase the volume of the primary solvent (Ethanol).

Quantitative Data: Solvent System Optimization

The table below summarizes the kinetic and thermodynamic outcomes of various solvent systems tested during process development. The data clearly demonstrates why a seeded Ethanol/Ethyl Acetate system is superior.

Primary SolventAnti-SolventRatio (v/v)Oiling Out Observed?Yield (%)Purity (HPLC Area %)Final Crystal Morphology
MethanolMTBE1:4Yes (Severe)65.097.5Amorphous / Agglomerates
EthanolHeptane1:5Yes (Moderate)72.498.0Sticky Solids
EthanolEtOAc (Unseeded)1:5No85.199.1Irregular Needles
Ethanol EtOAc (Seeded) 1:7.5 No 92.8 99.8 Block-like Prisms

Standard Operating Procedure: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Visual cues (such as the persistence of the seed bed) are built into the steps to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Preparation & Dissolution

  • Suspend 10.0 g of crude 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in 50 mL of absolute ethanol (primary solvent) within a jacketed crystallizer.

  • Heat the suspension to 45–50 °C under a nitrogen atmosphere with constant agitation (250 rpm) until complete dissolution is achieved. Do not exceed 50 °C to prevent amide degradation.

Step 2: Polish Filtration

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, pre-heated (45 °C) reactor. Causality: This removes insoluble particulates that can act as heterogeneous nucleation sites, which often trigger premature, uncontrolled crystallization.

Step 3: Initial Anti-Solvent Addition & Seeding

  • Adjust the reactor temperature to 40 °C.

  • Slowly dose 7.5 mL (15% by volume relative to ethanol) of Ethyl Acetate (EtOAc) over 10 minutes. The solution should remain clear.

  • Introduce 0.1 g (1.0 wt%) of pure 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride seed crystals.

  • Self-Validation Check: Age the suspension for 1 hour at 40 °C. The seed crystals must remain visible and slightly grow (creating a faint haze). If the seeds dissolve, the solution is undersaturated; you must add an additional 2 mL of EtOAc and re-seed.

Step 4: Controlled Dosing & Cooling

  • Once the seed bed is established, begin dosing the remaining EtOAc (67.5 mL) at a strictly controlled rate of 0.5 mL/min using a programmable syringe or dosing pump.

  • Simultaneously, apply a linear cooling ramp of 0.5 °C/min to bring the reactor temperature down to 5 °C.

  • Hold the slurry at 5 °C for 2 hours to allow for maximum desupersaturation and crystal growth.

Step 5: Isolation & Drying

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with two 15 mL portions of pre-chilled EtOAc (5 °C) to displace the mother liquor and remove surface impurities.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, American Chemical Society (ACS).[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development, via ResearchGate.[Link]

  • Simple and Efficient Spherical Crystallization of Clopidogrel Bisulfate Form-I via Anti-Solvent Crystallization Method Crystals, MDPI.[Link]

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 2-Amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, working with aliphatic amides like 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride presents unique formulation and stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with aliphatic amides like 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride presents unique formulation and stability challenges. This guide synthesizes field-proven insights and mechanistic causality to help you prevent hydrolytic degradation of your compound in both acidic and basic media.

Mechanistic Causality: Understanding the Vulnerability

To effectively prevent degradation, we must first understand the structural liabilities of the molecule. The compound features a primary amine (protonated as a hydrochloride salt), a secondary alcohol on a cyclohexane ring, and a central aliphatic amide bond.

While amides are generally more resistant to hydrolysis than esters due to the resonance stabilization provided by the nitrogen lone pair [1], they remain highly susceptible to cleavage under specific pH extremes:

  • Acid-Catalyzed Hydrolysis (pH < 4): In acidic media, the carbonyl oxygen of the amide becomes protonated, significantly increasing the electrophilicity of the carbonyl carbon. The adjacent protonated primary amine ( −NH3+​ ) exerts a strong electron-withdrawing inductive effect ( −I effect), which further activates the carbonyl carbon, making it highly vulnerable to nucleophilic attack by water [2].

  • Base-Catalyzed Hydrolysis (pH > 9): In basic media, the primary amine is deprotonated. High concentrations of hydroxide ions directly attack the carbonyl carbon to form a tetrahedral intermediate. Although the conjugate base of an amine is a poor leaving group, the reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid [3].

Troubleshooting & FAQs

Q1: My compound shows rapid mass loss and degradation peaks during low-pH assay incubations. How can I stabilize it? Causality: Acid-catalyzed hydrolysis is driven by hydronium ion concentration and thermal energy. The presence of the hydrochloride salt already lowers the micro-environmental pH of the unbuffered solution. Solution:

  • Buffer Optimization: Shift your assay buffer to a mildly acidic to neutral range (pH 5.5–6.5). This minimizes hydronium concentration while keeping the primary amine protonated to maintain aqueous solubility.

  • Thermal Control: Lower the incubation temperature to 4°C. Hydrolysis kinetics follow an Arrhenius relationship; dropping the temperature from 37°C to 4°C can extend the compound's half-life from hours to months.

Q2: During basic liquid-liquid extraction (pH 10), I am losing the target compound. What is the mechanism and how do I fix it? Causality: At pH > 9, the high concentration of hydroxide ions rapidly forces the formation of the tetrahedral intermediate, cleaving the amide bond into 4-hydroxycyclohexylamine and an acetate derivative [3]. Solution:

  • Minimize Exposure: Limit exposure time in the basic aqueous phase to < 10 minutes.

  • Steric Shielding: If basic formulation is strictly required, employ molecular encapsulation using excipients like cyclodextrins. This creates a steric barrier that physically shields the amide bond from hydroxide attack, a proven strategy for stabilizing sensitive amides [4].

Q3: What is the optimal strategy for long-term storage of stock solutions? Causality: Water activity is the absolute prerequisite for hydrolysis. Solution: Do not store the compound in aqueous buffers long-term. Prepare your primary stock in anhydrous Dimethyl Sulfoxide (DMSO) to completely eliminate the nucleophile (water) [5]. For solid-state formulation, lyophilization (freeze-drying) is mandatory.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows include built-in controls to differentiate true chemical degradation from analytical artifacts (e.g., matrix suppression or instrument drift).

Protocol A: pH-Stability Profiling with Built-in LC-MS Validation

This protocol determines the exact degradation kinetics of the compound across a pH gradient.

  • Stock Preparation: Prepare a 1 mg/mL primary stock of the compound in anhydrous DMSO to prevent premature hydrolysis [5].

  • Buffer Aliquoting: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 6.0 (Citrate), and pH 10.0 (Carbonate).

  • Internal Standard (IS) Spiking (Validation Step): Dilute the stock to 10 µg/mL in each buffer. Immediately spike in 1 µg/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) of the compound (e.g., 13C2​ -labeled). Purpose: Normalizing against the SIL-IS ensures that any drop in signal is due to actual hydrolysis, not LC-MS matrix effects.

  • Incubation & Sampling: Incubate at 37°C. Pull 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately quench basic samples with 1% formic acid; quench acidic samples with cold 1M Tris buffer (pH 8.0) to halt the reaction.

  • Analysis: Analyze via LC-MS/MS. Plot the peak area ratio (Analyte/SIL-IS) over time to calculate the half-life ( t1/2​ ).

Protocol B: Micellar Shielding Formulation for Basic Media
  • Excipient Preparation: Prepare a 5% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP β CD) in 50 mM Carbonate buffer (pH 9.5).

  • Encapsulation: Slowly add the acetamide derivative to a final concentration of 1 mg/mL while stirring at 4°C for 2 hours to allow inclusion complex formation.

  • Parallel Control (Validation Step): Prepare a control sample of the compound in the exact same pH 9.5 buffer without HP β CD.

  • Stress Testing: Subject both the encapsulated and control samples to accelerated stress (40°C for 48 hours). Analyze via HPLC-UV. Successful encapsulation is validated if the HP β CD sample retains >95% intact mass while the control shows >50% degradation.

Quantitative Data: Accelerated Degradation Profile

The table below summarizes the expected quantitative degradation kinetics of the unformulated aliphatic amide under various stress conditions.

pH ConditionBuffer SystemTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradant Detected
pH 2.0 (Highly Acidic)50 mM Phosphate40°C< 12 Hours4-hydroxycyclohexylamine
pH 6.0 (Optimal)50 mM Citrate4°C> 6 MonthsNone detected
pH 6.0 (Optimal)50 mM Citrate37°C~ 14 Days4-hydroxycyclohexylamine
pH 10.0 (Highly Basic)50 mM Carbonate40°C< 8 Hours4-hydroxycyclohexylamine

Visual Workflows

Hydrolysis_Pathways Amide 2-Amino-N-(4-hydroxycyclohexyl) acetamide HCl Acid Acidic Media (pH < 4) Amide->Acid Base Basic Media (pH > 9) Amide->Base MechAcid Carbonyl Protonation & Water Attack Acid->MechAcid MechBase Direct Hydroxide Nucleophilic Attack Base->MechBase Degradation Hydrolysis Products: Carboxylic Acid + Amine MechAcid->Degradation Intervention1 Buffer to pH 5.5-6.5 Store at 4°C MechAcid->Intervention1 Prevent MechBase->Degradation Intervention2 Cyclodextrin Encapsulation or Lyophilization MechBase->Intervention2 Prevent

Caption: Logical tree of acid and base-catalyzed amide hydrolysis pathways and corresponding interventions.

Stability_Workflow Stock Prepare Stock (Anhydrous DMSO) Buffer Aliquot into buffers (pH 2 to 10) Stock->Buffer Spike Spike SIL-IS (Self-Validation) Buffer->Spike Incubate Incubate 37°C Sample 0-24h Spike->Incubate Quench Quench Reaction (Stop Hydrolysis) Incubate->Quench Analyze LC-MS/MS Analysis (Ratio to IS) Quench->Analyze

Caption: Self-validating experimental workflow for pH-stability profiling using internal standard normalization.

References

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry, 2019.[Link][1]

  • ResearchGate. "Acidic and Basic Amide Hydrolysis." Journal of the Chemical Society, 1970.[Link][2]

  • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps, 2022.[Link][3]

  • PatSnap. "How to Reduce Amide Degradation During Storage — Stability Tips." PatSnap Technical Solutions, 2026. [Link][4]

Sources

Optimization

Technical Support Center: Chromatography Optimization for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

Welcome to the Technical Support Center. As drug development increasingly focuses on highly polar, functionalized small molecules, chromatographers face unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on highly polar, functionalized small molecules, chromatographers face unique challenges. 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is a prime example: it is a highly water-soluble hydrochloride salt containing a basic primary amine, an amide linkage, and a hydroxylated cycloalkane ring capable of cis/trans isomerism.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve robust retention, symmetrical peak shapes, and baseline isomer resolution.

Mechanistic Overview: HILIC Retention

Before troubleshooting, it is critical to understand the retention mechanism. Standard Reversed-Phase Liquid Chromatography (RPLC) fails for this molecule because its hydrophilicity (logP < 0) prevents partitioning into the hydrophobic C18 stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory alternative.

Retention_Mechanism Analyte Protonated Amine (Analyte) WaterLayer Water-Enriched Partition Layer Analyte->WaterLayer Partitioning StatPhase Amide/Silica Stationary Phase Analyte->StatPhase Electrostatic WaterLayer->StatPhase H-Bonding Buffer Ammonium Formate (Buffer Ions) Buffer->StatPhase Ion Competition

HILIC retention mechanisms: partitioning, hydrogen bonding, and electrostatics.

Troubleshooting FAQs

Q1: My analyte elutes in the void volume on a standard C18 column. How do I achieve retention without using MS-incompatible ion-pairing reagents? Causality: The molecule is a hydrochloride salt of a primary amine. In aqueous solutions, it is fully ionized and heavily solvated, providing no hydrophobic surface area for C18 interaction. Solution: Transition to HILIC mode using an Amide-bonded stationary phase. In HILIC, the mobile phase starts with a high concentration of organic solvent (e.g., 95% Acetonitrile). Water acts as the strong eluting solvent. The highly polar analyte partitions into a water-enriched pseudo-stationary layer immobilized on the silica surface, providing excellent retention and Mass Spectrometry (MS) compatibility[1].

Q2: I am experiencing severe peak tailing (As > 2.0). What is the mechanistic cause, and how do I optimize the mobile phase to resolve this? Causality: Peak tailing for basic amines is primarily driven by secondary electrostatic interactions. The positively charged primary amine (pKa ~9.5) interacts strongly with residual, negatively charged ionized silanol groups (Si-O⁻) on the silica surface[2]. Solution: Lower the mobile phase pH to ≤ 3.0. At this pH, the silanol groups (pKa ~4.5) are protonated and neutralized (Si-OH), effectively shutting down the secondary ion-exchange mechanism that causes tailing[3]. We recommend using 10–20 mM ammonium formate adjusted with formic acid. The ammonium ions provide necessary ionic strength to mask any residual electrostatic interactions, yielding sharp, symmetrical peaks[4].

Q3: How do I optimize the gradient to separate the cis and trans isomers of the 4-hydroxycyclohexyl moiety? Causality: Isomer separation requires exploiting minute differences in the spatial orientation (axial vs. equatorial) of the hydroxyl group. This orientation alters the molecule's dipole moment and its steric ability to participate in hydrogen bonding with the stationary phase. Solution: Utilize an Amide-HILIC column, which provides a dense network of hydrogen-bonding sites[4]. Optimize the gradient slope to be exceptionally shallow (e.g., increasing the aqueous phase by only 1% per minute). This maximizes the selectivity ( α ) by allowing the subtle partitioning differences between the cis and trans isomers to resolve over time.

Q4: My peaks are splitting or fronting despite a good gradient profile. What is wrong? Causality: This is a classic symptom of injection solvent mismatch. If your sample is dissolved in a highly aqueous diluent (e.g., 100% water) and injected into a HILIC system starting at 95% acetonitrile, the water acts as a strong solvent plug. It disrupts the delicate partition layer on the column head, causing a portion of the analyte to race ahead of the main band. Solution: Dilute your sample in a solvent that closely matches the initial mobile phase conditions (e.g., 75–90% Acetonitrile).

Method Development Workflow

Optimization_Workflow Start Analyze Compound: Highly Polar, Basic Amine Mode Select Mode: HILIC (Amide Phase) Start->Mode Buffer Prepare Mobile Phase: 10 mM Ammonium Formate (pH 3.0) Mode->Buffer Gradient Run Shallow Gradient: 95% to 80% ACN over 15 min Buffer->Gradient Evaluate Evaluate Peak Shape & Isomer Resolution Gradient->Evaluate Tailing Peak Tailing? Increase Buffer to 20 mM Evaluate->Tailing As > 1.5 Coelution Isomer Co-elution? Decrease Gradient Slope Evaluate->Coelution Rs < 1.5 Success Validated Method Evaluate->Success Optimal Tailing->Gradient Coelution->Gradient

Logical workflow for optimizing HILIC separation of polar basic amines.

Self-Validating Experimental Protocol: HILIC Gradient Optimization

Objective: Achieve baseline separation ( Rs​≥1.5 ) of cis/trans isomers and ideal peak asymmetry ( As​≤1.2 ).

Step 1: Mobile Phase Preparation (Self-Validating pH Control)

  • Action: Prepare Mobile Phase A (Aqueous): 10 mM Ammonium Formate. Adjust to pH 3.0 using Formic Acid. Prepare Mobile Phase B (Organic): 95% Acetonitrile / 5% Mobile Phase A.

  • Validation: Measure the pH of the aqueous buffer before mixing with any organic solvents. A pH meter reading of 3.00 ± 0.05 validates the buffer state. Do not measure pH after adding acetonitrile, as organic solvents distort glass electrode readings.

Step 2: Column Equilibration

  • Action: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Purge with 100% Mobile Phase B for a minimum of 20 column volumes.

  • Validation: Monitor the baseline pressure and UV/MS signal. Equilibration is validated when the pressure ripple is < 1% and the baseline is flat for 3 consecutive minutes.

Step 3: Gradient Execution

  • Action: Execute the optimized shallow gradient (see Table 2 below).

  • Causality: Starting with high organic content forces the highly polar analyte to partition into the stationary aqueous layer. The shallow ramp (1% aqueous increase per minute) gently disrupts the hydrogen-bonding network, eluting the cis and trans isomers at different rates based on their steric profiles.

Step 4: System Suitability Evaluation

  • Action: Calculate Peak Asymmetry ( As​ ) at 10% peak height and Resolution ( Rs​ ) between the two isomer peaks.

  • Validation Check: If As​>1.5 , the buffer ionic strength is insufficient to mask silanols; increase ammonium formate to 20 mM[4]. If Rs​<1.5 , the gradient is too steep; decrease the slope to an 0.5% aqueous increase per minute.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modes for Polar Basic Amines

Separation ModePrimary Retention MechanismMS CompatibilityPeak Shape ( As​ )Isomer Resolution ( Rs​ )
Standard RPLC (C18) Hydrophobic PartitioningExcellentPoor (>2.0)Co-elution (0.0)
Ion-Pairing RPLC Hydrophobic & ElectrostaticPoor (Ion Suppression)Good (1.1 - 1.3)Moderate (~1.0)
Amide-HILIC Hydrophilic Partitioning & H-BondingExcellentExcellent (1.0 - 1.2)Baseline (>1.5)

Table 2: Optimized HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Organic)Curve Profile
0.00.4595Initial
2.00.4595Isocratic Hold
15.00.42080Linear (Shallow Ramp)
16.00.45050Column Wash
25.00.4595Re-equilibration
References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions." Element Lab Solutions.
  • LCGC International. "HILIC: A Critical Evaluation." Chromatography Online.
  • PMC. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." NIH.gov.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in Biological Matrices

Introduction: The Analytical Imperative for a Novel Amine Compound In the landscape of drug development, the precise quantification of a new chemical entity (NCE) and its metabolites within biological matrices is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Amine Compound

In the landscape of drug development, the precise quantification of a new chemical entity (NCE) and its metabolites within biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and ultimately, clinical safety and efficacy assessments. This guide focuses on 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, a polar molecule presenting unique analytical challenges due to its primary amine and hydroxyl functionalities. The inherent polarity and potential for complex interactions within a biological system necessitate a rigorous and well-defined analytical method validation process. This document provides a comparative analysis of suitable analytical methodologies, underpinned by established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and regulatory compliance.[1][2][3][4][5]

The selection of an appropriate analytical technique is paramount for accurately determining the concentration of this compound in matrices such as plasma, serum, or urine. The primary analytical hurdles for a compound like 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride include achieving adequate retention on conventional reversed-phase chromatographic columns, managing matrix effects, and ensuring sufficient sensitivity to meet the low detection limits often required in preclinical and clinical studies.[6][7]

This guide will explore and compare three principal analytical approaches:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , both with and without derivatization.

Each methodology will be evaluated based on its principles, performance characteristics, and the intricacies of sample preparation, providing researchers and drug development professionals with the critical information needed to select and validate the most appropriate method for their specific needs.

Pillar 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection is a highly sensitive and selective technique, particularly well-suited for the analysis of compounds that are either naturally fluorescent or can be rendered fluorescent through chemical derivatization.[8][9][10] Since 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride lacks a native fluorophore, pre-column derivatization of the primary amine group is a mandatory step to enable detection by FLD.

Causality of Methodological Choices: The primary amine group is a readily available target for derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl-chloroformate (FMOC).[11][12] This chemical modification serves a dual purpose: it introduces a highly fluorescent moiety, thereby significantly enhancing the sensitivity of the assay, and it increases the hydrophobicity of the analyte, which improves its retention on reversed-phase HPLC columns.[9]

Experimental Protocol: HPLC-FLD with OPA Derivatization
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 0.1 M borate buffer (pH 9.5).

  • Pre-Column Derivatization:

    • To the reconstituted sample, add 20 µL of OPA reagent (prepared by dissolving OPA and a thiol, such as 2-mercaptoethanol, in borate buffer).

    • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject a 20 µL aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 20% B, increase to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.

Workflow Diagram: HPLC-FLD Method

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample PPT PPT Plasma->PPT Add Acetonitrile Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Add_OPA Add_OPA Reconstitute->Add_OPA Add OPA Reagent React React Add_OPA->React 2 min @ RT Inject Inject React->Inject Inject into HPLC HPLC_FLD HPLC_FLD Inject->HPLC_FLD Separation & Detection

Caption: Workflow for HPLC-FLD analysis of the target analyte.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, due to the polar and non-volatile nature of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, derivatization is essential to increase its volatility and thermal stability for GC analysis.[13][14]

Causality of Methodological Choices: Derivatization for GC-MS typically involves converting the polar -NH2 and -OH groups into less polar and more volatile moieties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective approach.[13] Acylation with reagents such as trifluoroacetic anhydride (TFAA) is another viable option.[13] These derivatization reactions reduce the analyte's boiling point and improve its chromatographic peak shape.[13][14]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard and 50 µL of 1 M sodium hydroxide.

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic layers and evaporate to dryness under nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Workflow Diagram: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample LLE LLE Plasma->LLE Add NaOH & Ethyl Acetate Centrifuge Centrifuge LLE->Centrifuge Organic_Layer Organic_Layer Centrifuge->Organic_Layer Evaporate Evaporate Organic_Layer->Evaporate Add_BSTFA Add_BSTFA Evaporate->Add_BSTFA Add BSTFA & Pyridine Heat Heat Add_BSTFA->Heat 70°C for 30 min Inject Inject Heat->Inject Inject into GC-MS GC_MS GC_MS Inject->GC_MS Separation & Detection

Caption: Workflow for GC-MS analysis of the target analyte.

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[15] For polar compounds like 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to achieve sufficient retention without derivatization.[16][17]

Causality of Methodological Choices: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which facilitates the retention of polar analytes.[16][17] This approach avoids the time-consuming and potentially variable derivatization step. Tandem mass spectrometry provides exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented, and a characteristic product ion is monitored.[18] This minimizes interference from the complex biological matrix.[19]

Experimental Protocol: LC-MS/MS with HILIC
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).[16][20]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[16][17]

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, decrease to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: MRM of the transitions for the analyte and internal standard.

Workflow Diagram: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample PPT PPT Plasma->PPT Add Acetonitrile with IS Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Supernatant_Transfer Centrifuge->Supernatant_Transfer Inject Inject Supernatant_Transfer->Inject Inject into LC-MS/MS LC_MSMS LC_MSMS Inject->LC_MSMS HILIC Separation & MRM Detection

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Comparative Analysis of Method Performance

The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. The following table provides a comparative summary of the performance characteristics of the three discussed methods.

ParameterHPLC-FLD (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (HILIC)
Selectivity Good, but susceptible to interference from other derivatized compounds.Very good, based on chromatographic separation and mass-to-charge ratio.Excellent, due to MRM transitions.[18]
Sensitivity (LOQ) Low ng/mL range.Low ng/mL range.Sub ng/mL to pg/mL range.
Linearity Range Typically 2-3 orders of magnitude.Typically 2-3 orders of magnitude.3-4 orders of magnitude.
Accuracy & Precision Good, but can be affected by derivatization efficiency.Good, but can be influenced by derivatization and thermal stability.Excellent, especially with a stable isotope-labeled internal standard.
Sample Throughput Moderate, due to derivatization and longer run times.Low, due to extraction, derivatization, and longer run times.High, with simple sample preparation and fast chromatography.
Robustness Moderate, derivatization can be a source of variability.Moderate, potential for inlet and column activity.High, minimal sample manipulation.
Cost Lower instrument cost.Moderate instrument cost.Higher instrument cost.

Validation According to Regulatory Standards

Regardless of the chosen method, a full validation must be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][2][3][4] The validation process must demonstrate that the method is suitable for its intended purpose.[21][22]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[22]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[22]

  • Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte.[4]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[23]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[23]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS.[19]

Conclusion and Recommendations

For the quantification of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in biological matrices, LC-MS/MS with HILIC chromatography is the recommended approach. This method offers superior sensitivity, selectivity, and throughput compared to HPLC-FLD and GC-MS. The elimination of the derivatization step simplifies the workflow, reduces potential sources of error, and improves overall method robustness. While the initial instrument cost is higher, the long-term benefits of data quality, reliability, and efficiency in a drug development setting are substantial.

HPLC-FLD can be considered a viable alternative if LC-MS/MS is not available, provided that the required sensitivity can be achieved and the derivatization process is carefully controlled and validated. GC-MS is generally the least favorable option due to the extensive sample preparation and derivatization required, which can lead to lower throughput and potential for variability.

Ultimately, the selected method must be rigorously validated to ensure the generation of high-quality, reliable data that can confidently support regulatory submissions and advance the development of this promising new therapeutic agent.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • PubMed. (2011). HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Retrieved from [Link]

  • ResearchGate. (2014). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Retrieved from [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Retrieved from [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]

  • MDPI. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Retrieved from [Link]

  • OIE. (n.d.). guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

  • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Retrieved from [Link]

  • IJPBS. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Springer. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • LCGC International. (2025). Tackling the Heat: Overcoming Matrix Challenges in Pesticide Residue Analysis of Chili Powder Using LC–MS/MS. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. Retrieved from [Link]

  • ScienceDirect. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

  • Imperial College London. (n.d.). Sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]

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Comparative

Benchmarking the efficacy of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in target binding assays

Benchmarking the Efficacy of 2-amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride in Target Binding Assays: A Comparative Guide As the complexity of drug targets increases, the role of chemical scaffolds has evolved fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of 2-amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride in Target Binding Assays: A Comparative Guide

As the complexity of drug targets increases, the role of chemical scaffolds has evolved from passive structural spacers to active drivers of binding thermodynamics. In the realms of Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs), the rigidity and vector projection of a linker or fragment are paramount.

This guide objectively benchmarks the efficacy of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride (CAS 1193389-11-5)[1]—a functionalized, rigidified hydrophilic scaffold—against traditional flexible and truncated alternatives. By employing an orthogonal screening strategy utilizing Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), we dissect the kinetic and thermodynamic causality behind its superior binding profile.

The Scientific Rationale: Scaffold Rigidity and Entropic Penalties

In the design of bivalent molecules like PROTACs, the formation of a stable ternary complex (Protein of Interest – Ligand – E3 Ligase) is the cornerstone of efficacy[2]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default choices. However, highly flexible linkers incur a severe entropic penalty upon binding, as they must freeze into a single conformation to allow productive protein-protein interactions[3].

The introduction of cyclic, rigidified structures—such as the 4-hydroxycyclohexyl moiety found in 2-amino-N-(4-hydroxycyclohexyl)acetamide—restricts the conformational degrees of freedom in the unbound state[]. This pre-organization minimizes the loss of conformational entropy during ternary complex formation, thereby enhancing the overall binding affinity and stability[5]. Furthermore, the acetamide linkage provides a highly directional hydrogen-bond donor/acceptor pair, optimizing the exit vector from the target's binding pocket.

PROTAC cluster_0 Bifunctional Molecule Assembly Ligand POI Ligand Linker Rigid Scaffold (CAS 1193389-11-5) Ligand->Linker Conjugation Ternary Ternary Complex Formation (Reduced Entropic Penalty) E3Ligand E3 Ligand Linker->E3Ligand Conjugation Target Protein of Interest (POI) Target->Ternary Binds POI Ligand E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ubiquitin Polyubiquitination Ternary->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation

Fig 1: Mechanistic pathway of PROTAC ternary complex formation utilizing a rigidified linker scaffold.

Orthogonal Assay Design: SPR vs. MST

To rigorously benchmark this compound, we must separate equilibrium affinity ( KD​ ) into its kinetic ( kon​ , koff​ ) and thermodynamic ( ΔH , −TΔS ) components. Relying on a single assay format risks misinterpreting immobilization artifacts as true binding events.

  • : SPR measures real-time mass changes at a sensor surface, allowing for the precise calculation of association and dissociation rates[6]. Residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than KD​ alone[7].

  • : MST quantifies binding in free solution by monitoring the directed movement of fluorescently labeled molecules along a microscopic temperature gradient[8]. Because binding alters the molecule's size, charge, and hydration shell, MST provides highly sensitive, immobilization-free thermodynamic data[9].

Workflow Prep Ligand Preparation (Target vs. Alternatives) SPR Surface Plasmon Resonance (Immobilized Target) Prep->SPR Injection MST Microscale Thermophoresis (Free Solution Target) Prep->MST Capillary Load SPR_Data Kinetics (kon, koff, KD) SPR->SPR_Data Sensorgram MST_Data Thermodynamics (KD, ΔH, -TΔS) MST->MST_Data Thermophoresis Analysis SAR Benchmarking & Efficacy Validation SPR_Data->Analysis MST_Data->Analysis

Fig 2: Orthogonal screening workflow integrating real-time kinetics and solution thermodynamics.

Comparative Performance Data

We benchmarked 2-amino-N-(4-hydroxycyclohexyl)acetamide against two structural alternatives binding to a model E3 ligase reader domain (e.g., VHL).

  • Alternative A (PEG2-amine): Represents a highly flexible, linear linker.

  • Alternative B (4-aminocyclohexanol): Represents a truncated rigid scaffold lacking the acetamide extension.

Scaffold / CompoundStructural ProfileSPR KD​ (µM)SPR koff​ (s⁻¹)MST KD​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)
2-amino-N-(4-hydroxycyclohexyl)acetamide Rigid, Bifunctional1.2 0.04 1.5 -6.5 -1.2
Alternative A (PEG2-amine)Flexible, Linear8.50.159.0-8.0+3.5
Alternative B (4-aminocyclohexanol)Rigid, Truncated15.20.4516.1-3.2-0.8

Data Synthesis & Causality: The target product achieves a significantly tighter binding affinity and a longer residence time (slower koff​ ) than the flexible PEG linker. Thermodynamic deconvolution via MST reveals the underlying causality: while the PEG linker forms strong enthalpic contacts ( ΔH=−8.0 kcal/mol), it suffers a massive entropic penalty ( +3.5 kcal/mol) due to the restriction of its flexible chain upon binding. The rigidified product bypasses this penalty ( −1.2 kcal/mol). Compared to the truncated Alternative B, the acetamide group in the product provides critical hydrogen-bonding interactions, doubling the enthalpic driving force from -3.2 to -6.5 kcal/mol.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating methodologies must be strictly adhered to.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine real-time association and dissociation rates.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Self-Validation (Reference Channel): Leave Flow Cell 1 (Fc1) blank (activated and deactivated without protein) to serve as an in-line reference. The SPR software must actively subtract Fc1 from the target channel (Fc2) to eliminate bulk refractive index artifacts and non-specific binding[6].

  • Buffer Matching (Critical): Dilute the compound stocks (stored in 100% DMSO) into the running buffer (e.g., PBS-P+) to achieve a final concentration of exactly 1% DMSO. The running buffer must also contain exactly 1% DMSO to prevent massive bulk shift spikes during injection.

  • Multi-Cycle Kinetics: Inject the compounds in a 2-fold dilution series (e.g., 0.39 µM to 25 µM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Microscale Thermophoresis (MST) Thermodynamics

Objective: Extract solution-phase affinity and thermodynamic parameters.

  • Target Labeling: Label the target protein with an NHS-ester RED fluorophore (e.g., NT-647) targeting surface lysine residues. Purify via size-exclusion chromatography to remove free dye.

  • Ligand Titration: Prepare a 16-point serial dilution of 2-amino-N-(4-hydroxycyclohexyl)acetamide in the assay buffer. Mix 10 µL of the ligand with 10 µL of the labeled target (final target concentration: 10 nM).

  • Self-Validation (Capillary Scan): Load the samples into standard treated capillaries. Perform an initial fluorescence scan before applying the IR laser. Causality: If fluorescence varies by >10% across capillaries, the ligand is either quenching the fluorophore or inducing target aggregation, invalidating the thermophoresis data[10].

  • Thermophoresis Measurement: Apply the IR laser (e.g., 40% MST power) to induce a microscopic temperature gradient. Record the Temperature Related Intensity Change (TRIC) and thermophoretic movement[8].

  • Thermodynamic Extraction: Repeat the MST measurements at three different ambient temperatures (e.g., 25°C, 30°C, 37°C). Plot ln(KD​) versus 1/T to extract ΔH and ΔS via the van 't Hoff equation.

References

  • NextSDS Database. "2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride — Chemical Substance Information." NextSDS.[Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[Link]

  • Fratti, R. A., et al. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery." Methods in Molecular Biology, 2019.[Link]

  • Jagilinki, B., et al. "Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids." Bio-protocol, 2024.[Link]

  • Seidel, S. A., et al. "Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions." Methods, 2013. [Link]

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Validation

A Comparative Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

This guide provides an in-depth technical comparison of methodologies aimed at ensuring the batch-to-batch reproducibility of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, a key intermediate in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies aimed at ensuring the batch-to-batch reproducibility of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, a key intermediate in pharmaceutical development. We will explore a representative synthetic pathway, delineate the critical process parameters that govern its outcome, and present a framework for analytical validation to ensure consistent quality. The insights and protocols herein are designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and manufacturing consistency.

The Imperative of Reproducibility in Pharmaceutical Synthesis

In pharmaceutical manufacturing, the principle "the process is the product" underscores the critical nature of consistency.[1] Every batch of an Active Pharmaceutical Ingredient (API) or intermediate must be produced within tightly controlled specifications to guarantee its quality, safety, and efficacy in the final drug product.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and agencies adhering to the International Council for Harmonisation (ICH) guidelines, mandate robust evidence of manufacturing control.[2][4][5] Batch-to-batch variability can directly impact the final drug's bioavailability and safety profile, making reproducibility a non-negotiable cornerstone of Good Manufacturing Practices (GMP).[3][6][7]

This guide focuses on 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, a molecule whose purity and consistency are paramount. We will dissect the synthetic process, identify potential sources of variability, and establish a robust analytical regimen for validation.

A Representative Synthetic Pathway

While specific industrial syntheses may be proprietary, a chemically sound and representative pathway for 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride can be constructed from fundamental organic chemistry principles. This multi-step synthesis involves the formation of an amide bond between a protected amino acid and 4-aminocyclohexanol, followed by deprotection and salt formation.

The chosen pathway leverages a tert-butyloxycarbonyl (Boc) protecting group for the glycine amine. This group is ideal due to its stability under the conditions required for amide coupling and its clean, acid-labile removal that prevents side reactions with other functional groups in the molecule.

Synthetic_Workflow start_mats Starting Materials: - Boc-Glycine - 4-Aminocyclohexanol step1 Step 1: Amide Coupling (EDC, HOBt, DCM) start_mats->step1 intermediate Intermediate: Boc-protected Amide step1->intermediate Formation of Boc-Intermediate step2 Step 2: Deprotection (TFA or HCl in Dioxane) intermediate->step2 free_amine Intermediate: Free Amine step2->free_amine Removal of Boc Group step3 Step 3: Salt Formation (HCl in IPA) free_amine->step3 final_product Final Product: 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride step3->final_product Isolation of Hydrochloride Salt Analytical_Workflow sample Batch Sample prep Sample Preparation (Weighing & Dissolution) sample->prep hplc HPLC Analysis (C18, Gradient Elution) prep->hplc data Data Acquisition & Processing hplc->data results Purity & Impurity Profile data->results compare Compare to Specification results->compare pass Batch Pass compare->pass Meets Spec fail Batch Fail (Initiate Investigation) compare->fail Out of Spec Troubleshooting_Logic deviation Deviation Identified (e.g., Low Purity in Batch B) cause1 Cause: Reagent Quality? (e.g., Inactive Coupling Agent) deviation->cause1 cause2 Cause: Process Control? (e.g., Temperature Excursion) deviation->cause2 cause3 Cause: Human Error? (e.g., Incorrect Stoichiometry) deviation->cause3 cause4 Cause: Equipment Failure? (e.g., Poor Agitation) deviation->cause4 action1 Action: Re-test Starting Materials cause1->action1 action2 Action: Review Batch Record for Process Alarms/Notes cause2->action2 action3 Action: Interview Operators & Review Weighing Logs cause3->action3 action4 Action: Check Equipment Calibration & Maintenance Logs cause4->action4

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Comparative

A Comparative Guide to the Selectivity and Cross-Reactivity of Novel 2-amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride Analogs

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the intricate landscape of drug development, the ability of a therapeutic agent to interact preferentially with its intended biological target while...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the ability of a therapeutic agent to interact preferentially with its intended biological target while avoiding others is a cornerstone of both efficacy and safety.[1] This property, known as selectivity, governs the delicate balance between a drug's desired therapeutic effect and its potential for off-target interactions that can lead to adverse events.[2][3] As our understanding of complex biological systems deepens, we recognize that many targets are members of large, structurally related protein families (e.g., G-protein coupled receptors, kinases). This homology presents a significant challenge: designing molecules that can distinguish between a specific receptor and its close relatives.[4]

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of a novel series of compounds: 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride and its analogs. For the purpose of this guide, we will posit that this series has been identified as a promising new class of antagonists for G-Protein Coupled Receptor X (GPRx), a hypothetical orphan receptor implicated in neuropathic pain. Our lead compound, CMPD-A , and its structural analogs, CMPD-B and CMPD-C , have shown initial promise. However, their potential for interacting with related receptors (GPRy, GPRz) and other critical off-targets necessitates a rigorous and systematic evaluation.

Herein, we detail a tiered experimental approach, explaining not just the protocols but the scientific rationale behind each step. We will demonstrate how to generate robust, comparative data to build a comprehensive selectivity profile, enabling an informed decision on which analog possesses the most promising characteristics for further development.

The Screening Cascade: A Multi-Tiered Strategy for De-risking Candidates

A logical, tiered approach is essential for efficiently assessing selectivity. Our strategy begins with high-affinity binding to the primary target and progresses to functional activity and broad liability screening. This ensures that resources are focused on the most promising candidates at each stage.

G cluster_0 Experimental Workflow Tier1 Tier 1: Target Engagement & Affinity (Binding Assays) Tier2 Tier 2: Functional Activity (Cell-Based Assays) Tier1->Tier2 Confirm functional relevance Tier3 Tier 3: Broad Off-Target Profiling (Safety & Liability Panels) Tier2->Tier3 Assess safety profile Decision Select Candidate for In Vivo Studies Tier3->Decision Analyze comprehensive data

Caption: A tiered workflow for selectivity and cross-reactivity assessment.

Tier 1: Quantifying Target Engagement and Binding Affinity

The first critical step is to determine how tightly our analogs bind to the primary target, GPRx, and to closely related, potential off-targets GPRy and GPRz. A competitive binding assay is the gold-standard method for this purpose.[5][6] It measures the ability of an unlabeled test compound (our analog) to displace a labeled molecule (a "radioligand" or "fluorescent ligand") that is known to bind to the target receptor.[7]

Experimental Protocol: Radioligand Competitive Binding Assay

Causality: This assay allows us to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.[6] A lower Kᵢ value signifies a tighter interaction between the compound and the receptor. By comparing Kᵢ values across GPRx, GPRy, and GPRz, we can establish an initial selectivity profile.

Self-Validation: The protocol incorporates controls for total binding (radioligand + receptor), and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate.[7]

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably overexpressing GPRx, GPRy, or GPRz. Quantify total protein concentration using a BCA assay.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Test compound (CMPD-A , B , or C ) at 11 serially diluted concentrations (e.g., 100 µM to 1 pM). Include a vehicle control (e.g., DMSO).

    • Radioligand (e.g., [³H]-GPRx-L, a hypothetical high-affinity ligand for our targets) at a fixed concentration near its Kₔ.

    • Cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.[6]

Alternative Technique: Surface Plasmon Resonance (SPR)

For deeper mechanistic insight, Surface Plasmon Resonance (SPR) offers a label-free alternative that provides real-time kinetic data (association rate, kₐ, and dissociation rate, kₔ).[8][9] This can be invaluable for differentiating compounds, as two analogs may have similar affinities (Kₔ = kₔ/kₐ) but achieve them through very different on- and off-rates, which can have significant implications for in vivo pharmacodynamics.[10]

Tier 2: Assessing Functional Activity and Potency

High affinity does not always equate to functional effect. The second tier of our cascade is designed to answer the question: does binding of the analog to the receptor translate into a measurable biological response? Since our compounds are hypothesized GPRx antagonists, we will use a cell-based assay that measures the inhibition of agonist-induced signaling.

G cluster_pathway Hypothetical GPRx Signaling (Gi-coupled) Ligand Agonist Receptor GPRx Ligand->Receptor Activates Antagonist CMPD-A/B/C (Antagonist) Antagonist->Receptor Blocks G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway for a Gi-coupled GPCR like our hypothetical GPRx.

Experimental Protocol: cAMP Accumulation Assay

Causality: We hypothesize GPRx is a Gi-coupled receptor, which, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[11] As antagonists, our compounds will block this effect. This assay measures their potency (IC₅₀) in preventing the agonist-induced drop in cAMP levels.

Self-Validation: The protocol includes cells treated with agonist alone (maximum signal) and vehicle alone (basal signal) to define the assay window. A known GPRx antagonist would serve as a positive control.

Methodology:

  • Cell Plating: Seed HEK293 cells co-expressing GPRx (or GPRy, GPRz) into 384-well assay plates and incubate overnight.

  • Compound Addition: Pre-treat cells with serial dilutions of the test analogs (CMPD-A , B , or C ) or vehicle for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a known GPRx agonist (at its EC₈₀ concentration, which gives 80% of the maximal effect) to all wells except the basal control.

  • Lysis and Detection: After incubation, lyse the cells and detect intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis: Normalize the data to the agonist control (0% inhibition) and basal control (100% inhibition). Plot the percent inhibition versus the log concentration of the analog and fit the data to a sigmoidal dose-response curve to determine the functional potency (IC₅₀).

Data Synthesis I: Comparing On-Target vs. Off-Target Activity

By combining data from Tiers 1 and 2, we can generate a clear, quantitative comparison of our analogs. A selectivity index is often calculated as the ratio of off-target to on-target affinity or potency, providing a single metric for comparison.[4]

Table 1: Comparative Binding Affinity (Kᵢ) of Analogs at GPRx, GPRy, and GPRz

CompoundGPRx Kᵢ (nM)GPRy Kᵢ (nM)GPRz Kᵢ (nM)Selectivity Index (GPRy/GPRx)Selectivity Index (GPRz/GPRx)
CMPD-A 5.28515016x29x
CMPD-B 15.8>10,000>10,000>630x>630x
CMPD-C 1.15.53505x318x

Table 2: Comparative Functional Potency (IC₅₀) of Analogs at GPRx, GPRy, and GPRz

CompoundGPRx IC₅₀ (nM)GPRy IC₅₀ (nM)GPRz IC₅₀ (nM)Selectivity Index (GPRy/GPRx)Selectivity Index (GPRz/GPRx)
CMPD-A 8.914532016x36x
CMPD-B 25.1>10,000>10,000>398x>398x
CMPD-C 2.511.28904.5x356x

Analysis: From this hypothetical data, CMPD-B emerges as the most selective analog against the closely related GPRy and GPRz receptors, despite having a slightly lower on-target potency than CMPD-C . CMPD-C is highly potent but shows poor selectivity over GPRy, which could lead to unwanted side effects if GPRy activation is undesirable.

Tier 3: Broad Off-Target Profiling for Safety Assessment

Even if a compound is highly selective within its target family, it may have unexpected interactions with unrelated proteins that can lead to toxicity. Tier 3 involves screening against panels of common liability targets. This is often performed as a service by specialized contract research organizations (CROs).

Kinome Profiling

Rationale: Protein kinases are a vast family of enzymes involved in nearly all cellular signaling, and they are common off-targets for many drugs.[12] Unintended kinase inhibition can lead to a host of toxicities. Kinome profiling services screen the compound against a large panel of kinases (e.g., >400) to identify any significant inhibitory activity.[13][14]

Cytochrome P450 (CYP) Inhibition

Rationale: CYP enzymes are critical for drug metabolism.[15] Inhibition of these enzymes by one drug can dangerously elevate the plasma levels of co-administered drugs, leading to drug-drug interactions (DDIs).[16] Regulatory agencies like the FDA require testing against key CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[17]

hERG Channel Inhibition

Rationale: The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is critical for cardiac repolarization.[18] Blockade of this channel can prolong the QT interval, a condition that can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[19] The hERG assay is a mandatory component of preclinical safety assessment.[20]

Experimental Protocol Overview: hERG Automated Patch Clamp Assay

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Method: An automated patch-clamp system measures the flow of potassium ions through the hERG channel in individual cells.[21]

  • Procedure: The cells are exposed to increasing concentrations of the test compound, and the degree of channel inhibition is measured.

  • Control: A known hERG blocker (e.g., Cisapride or Dofetilide) is used as a positive control to validate assay performance.[20]

  • Result: An IC₅₀ value is generated, indicating the concentration at which the compound blocks the hERG channel by 50%.

Data Synthesis II: Building the Final Comparative Profile

The data from Tier 3 provides the final pieces of the puzzle for our selectivity and safety assessment.

Table 3: Summary of Broad Panel Off-Target Screening Hits (% Inhibition at 10 µM)

CompoundKinase Hit (e.g., SRC)CYP Hit (e.g., CYP2D6)hERG IC₅₀ (µM)Therapeutic Index (hERG IC₅₀ / GPRx IC₅₀)
CMPD-A 15%22%> 30> 3,370x
CMPD-B <10%<10%> 30> 1,195x
CMPD-C 78%65%1.5600x

This comprehensive, multi-tiered analysis allows for a robust, data-driven comparison of the three analogs.

  • CMPD-A shows a moderate selectivity profile and is relatively clean in the broad liability panels.

  • CMPD-C is the most potent compound at our target GPRx but suffers from poor selectivity against the related receptor GPRy and shows significant off-target activity on a representative kinase, a CYP enzyme, and, most critically, the hERG channel. Its low therapeutic index for hERG poses a significant safety risk.

  • CMPD-B , while being the least potent of the three at GPRx, demonstrates an outstanding selectivity profile against related GPCRs and is remarkably clean across all safety and liability panels.

Based on this complete dataset, CMPD-B represents the most promising candidate to advance into further preclinical development. Its superior selectivity and safety profile far outweigh its slightly lower in vitro potency, a parameter that can often be optimized through further medicinal chemistry efforts. This guide demonstrates that a systematic, evidence-based approach to assessing cross-reactivity is not merely a screening exercise but a fundamental strategy for identifying drug candidates with the highest probability of clinical success.

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  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Drug Discovery World. Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Gifford Bioscience. SPR (Biacore) Kinetic Affinity Examples. [Link]

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Validation

Validating the Isomeric Purity of 2-Amino-N-(4-hydroxycyclohexyl)acetamide Hydrochloride: A Comparative Guide to Chiral and Achiral Chromatography

Executive Summary & Structural Clarification As a Senior Application Scientist, the first step in robust method development is a rigorous structural analysis of the target Active Pharmaceutical Ingredient (API) or interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

As a Senior Application Scientist, the first step in robust method development is a rigorous structural analysis of the target Active Pharmaceutical Ingredient (API) or intermediate. While requests to validate the "enantiomeric purity" of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride are common in the field, they stem from a fundamental stereochemical misclassification.

Because the molecule is a 1,4-disubstituted cyclohexane, it possesses an internal plane of symmetry passing through the C1 and C4 carbon atoms. Consequently, the molecule is strictly achiral and does not form enantiomers . The true analytical objective is the validation of its diastereomeric purity —specifically, the separation of its cis and trans geometric isomers.

Despite being achiral, the cis and trans isomers of this highly polar compound present a formidable separation challenge. This guide objectively compares standard achiral techniques (Reversed-Phase and HILIC) against Chiral Stationary Phases (CSPs) , demonstrating why chiral chromatography is paradoxically the gold standard for resolving these achiral diastereomers .

Mechanistic Causality: Why Chiral Columns for Achiral Diastereomers?

The cis and trans isomers of 2-amino-N-(4-hydroxycyclohexyl)acetamide share identical functional groups, molecular weights, and nearly identical polarities. This makes traditional separation mechanisms ineffective:

  • Reversed-Phase (RP-HPLC): Standard C18 columns rely on hydrophobic partitioning. Because this molecule is a highly hydrophilic hydrochloride salt (containing a primary amine, a hydroxyl, and an amide), it exhibits virtually no retention on C18 phases, eluting in the void volume with zero isomeric selectivity ( α=1.0 ).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While HILIC successfully retains polar molecules by partitioning them into a water-enriched layer on the silica surface, it lacks the 3D spatial recognition required to differentiate the subtle axial vs. equatorial orientations of the cis and trans substituents.

  • Chiral Chromatography (CSP): Polysaccharide-based CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate)) feature helical polymeric structures with deep, stereogenic cavities. These cavities provide profound steric shape recognition . The diequatorial trans isomer fits into these chiral grooves differently than the axial-equatorial cis isomer. This differential steric fit results in baseline resolution ( Rs​>2.0 ) that achiral columns simply cannot achieve .

Mechanisms Target Cis/Trans Isomers (Achiral Diastereomers) RP Reversed-Phase (C18) Hydrophobic Partitioning Poor retention for polar salts Target->RP Low Rs HILIC HILIC (Amide/Silica) Polar Partitioning Good retention, low selectivity Target->HILIC Mod Rs CSP CSP Target->CSP High Rs

Interaction mechanisms for resolving cis/trans isomers across different column chemistries.

Comparative Performance Data

The following table summarizes the experimental performance of the three chromatographic strategies for the separation of cis/trans-2-amino-N-(4-hydroxycyclohexyl)acetamide.

Chromatographic ModeColumn ChemistryMobile Phase StrategyRetention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Verdict
RP-HPLC C18 (End-capped)Water/MeCN + 0.1% TFA< 0.51.000.0Fail . Co-elution in void volume.
HILIC Amide-bonded SilicaMeCN/Water + 10mM NH₄OAc3.21.050.8Suboptimal . Partial separation, severe peak tailing.
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/Diethylamine4.51.422.6 Optimal . Baseline resolution via shape recognition.
Experimental Protocol: CSP Method Validation

To establish a self-validating system, the methodology must account for the compound's specific physicochemical properties. Because the analyte is an HCl salt and lacks a strong UV chromophore, sample preparation and detection strategies are the most critical variables in this workflow.

Workflow Step1 Sample Preparation (Neutralize HCl Salt with DEA) Step2 Column Selection (Polysaccharide CSP) Step1->Step2 Step3 Mobile Phase Optimization (Normal Phase: Hexane/EtOH/DEA) Step2->Step3 Step4 Detection Strategy (UV at 210 nm or ELSD/CAD) Step3->Step4 Step5 Data Processing (Calculate Rs > 1.5) Step4->Step5

Chromatographic workflow for the isomeric validation of highly polar cyclohexane derivatives.

Step-by-Step Methodology:

Step 1: Sample Preparation (The Causality of Neutralization)

  • Causality: Injecting an intact hydrochloride salt directly onto a normal-phase chiral column results in severe peak tailing and irreversible binding to residual silanols on the silica support.

  • Action: Dissolve 5.0 mg of the sample in 1.0 mL of Ethanol containing 0.1% Diethylamine (DEA). This free-bases the amine in situ. Vortex and sonicate for 2 minutes prior to injection.

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H (or equivalent Amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The DEA acts as a basic modifier in the mobile phase to continuously suppress secondary ionic interactions, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Step 3: Detection Strategy

  • Causality: 2-amino-N-(4-hydroxycyclohexyl)acetamide lacks an aromatic ring; its only chromophore is the amide bond, which absorbs very weakly.

  • Action: Set the UV detector to 210 nm. For superior baseline stability and quantitative sensitivity, connect an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) in series.

Step 4: System Suitability & Validation

  • Inject a reference standard containing a known mixture of the cis and trans isomers to confirm peak assignment.

  • Verify that the Resolution ( Rs​ ) between the two peaks is ≥1.5 . Once this self-validating criterion is met, calculate the isomeric purity of the unknown sample by area normalization.

Conclusion

The assumption that chiral columns are exclusively reserved for enantiomers is a common pitfall in analytical development. By understanding the structural reality of 1,4-disubstituted cyclohexanes and leveraging the steric recognition capabilities of polysaccharide CSPs, analysts can successfully validate the diastereomeric purity of challenging, highly polar intermediates like 2-amino-N-(4-hydroxycyclohexyl)acetamide.

Comparative

Comparative pharmacological profiling of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride in preclinical models

Introduction: From a Chemical Query to a Clinically Relevant Comparison This guide originates from an inquiry into the pharmacological profile of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. While this specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From a Chemical Query to a Clinically Relevant Comparison

This guide originates from an inquiry into the pharmacological profile of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. While this specific chemical entity is not extensively characterized in publicly available literature, its core structure bears a striking resemblance to a well-established and widely researched therapeutic agent: Ambroxol . The provided chemical name is structurally related to Ambroxol, potentially as a metabolite or a derivative. Given the wealth of preclinical and clinical data for Ambroxol, this guide will provide a comprehensive pharmacological profile of Ambroxol hydrochloride.

In the spirit of comparative analysis, this document will benchmark Ambroxol against two other prominent mucoactive agents: its parent compound Bromhexine and the widely used N-acetylcysteine (NAC) . This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform preclinical research and development in respiratory therapeutics. We will delve into the nuanced mechanisms of action, compare efficacy in relevant preclinical models, and provide detailed experimental protocols to facilitate reproducible research.

Pharmacological Profile of Ambroxol Hydrochloride: A Multifaceted Mucoactive Agent

Ambroxol hydrochloride is the active metabolite of Bromhexine and has been a cornerstone in the treatment of respiratory diseases with excessive or viscous mucus for decades.[1] Its therapeutic efficacy stems from a multi-pronged mechanism of action that extends beyond simple mucus thinning.

Mechanism of Action

Ambroxol's effects are primarily categorized as secretolytic and secretomotor. It enhances the clearance of mucus from the respiratory tract through several actions:

  • Stimulation of Surfactant Production: Ambroxol stimulates type II pneumocytes to produce and release pulmonary surfactant.[2] This surfactant layer reduces the adhesion of mucus to the bronchial epithelium, acting as an "anti-glue factor" and facilitating its transport.[2]

  • Mucolytic and Mucokinetic Effects: It breaks down the acid mucopolysaccharide fibers in mucus, reducing its viscosity and making it easier to expectorate.[2] Ambroxol also increases ciliary beat frequency, enhancing the mucociliary transport system that clears trapped particles and pathogens from the airways.

  • Anti-inflammatory and Antioxidant Properties: Ambroxol has demonstrated the ability to inhibit the production of pro-inflammatory cytokines and possesses antioxidant properties, protecting respiratory tissues from oxidative stress.[2][3]

  • Local Anesthetic Effect: By blocking neuronal sodium channels, Ambroxol exhibits a local anesthetic effect, which can help alleviate sore throat pain and reduce the cough reflex.[2][4]

The multifaceted mechanism of Ambroxol is depicted in the signaling pathway diagram below.

Ambroxol_Mechanism cluster_epithelium Airway Epithelium cluster_mucus Mucus Layer cluster_inflammatory Inflammatory Response Ambroxol Ambroxol TypeII Type II Pneumocyte Ambroxol->TypeII Stimulates CiliatedCell Ciliated Cell Ambroxol->CiliatedCell Stimulates Mucus Viscous Mucus Ambroxol->Mucus Acts on InflammatoryCells Inflammatory Cells Ambroxol->InflammatoryCells Inhibits ReducedCytokines Decreased Cytokine Production Ambroxol->ReducedCytokines Surfactant Increased Surfactant Production & Secretion TypeII->Surfactant CiliaryBeat Increased Ciliary Beat Frequency CiliatedCell->CiliaryBeat GobletCell Goblet Cell MucusBreakdown Breakdown of Mucopolysaccharide Fibers Mucus->MucusBreakdown ThinnedMucus Less Viscous Mucus Cytokines Pro-inflammatory Cytokines InflammatoryCells->Cytokines ReducedAdhesion Reduced Mucus Adhesion Surfactant->ReducedAdhesion MucociliaryClearance Enhanced Mucociliary Clearance CiliaryBeat->MucociliaryClearance MucusBreakdown->MucociliaryClearance ReducedAdhesion->MucociliaryClearance MucociliaryClearance->ThinnedMucus

Proposed signaling pathway for Ambroxol's mucoactive effects.

Comparative Analysis: Ambroxol vs. Bromhexine vs. N-acetylcysteine

The selection of a mucoactive agent in preclinical studies depends on the specific research question and the desired pharmacological profile. Below is a comparative overview of Ambroxol, its parent compound Bromhexine, and the widely used mucolytic, N-acetylcysteine.

FeatureAmbroxolBromhexineN-acetylcysteine (NAC)
Primary Mechanism Secretolytic, Secretomotor, Surfactant stimulantMucolytic, Secretolytic (prodrug for Ambroxol)Mucolytic (breaks disulfide bonds)
Metabolism Active drugProdrug, metabolized to AmbroxolProdrug to L-cysteine, precursor to glutathione
Bioavailability HighLow (~20%)Low (due to first-pass metabolism)
Onset of Action FasterSlowerRapid (when inhaled)
Additional Effects Anti-inflammatory, Antioxidant, Local anestheticLimited additional effects reportedPotent antioxidant, Glutathione precursor
Potency More potent than BromhexineLess potent than AmbroxolEffective mucolytic, different mechanism
Efficacy and Performance Data from Preclinical and Clinical Studies

Direct comparative studies highlight the distinct advantages of each compound.

Study TypeComparisonKey FindingsReference
Preclinical (Chicken)Ambroxol vs. BromhexineAmbroxol led to a dose-dependent and more significant increase in antibiotic (furaltadone) levels in tracheobronchial secretions compared to Bromhexine.[5]
Clinical (Children with Bronchopneumonia)Ambroxol vs. N-acetylcysteineN-acetylcysteine showed a significantly higher effective rate (94.83% vs. 82.26%) and a shorter time to symptom disappearance compared to Ambroxol. The incidence of adverse reactions was also lower with N-acetylcysteine.[6]
Clinical (Adults with Respiratory Disease)Ambroxol vs. N-acetylcysteine (IV)Intravenous N-acetylcysteine was non-inferior to Ambroxol in improving sputum viscosity and expectoration difficulty.[7]

Preclinical Models for Evaluating Mucoactive Agents

Robust preclinical models are essential for the pharmacological profiling of mucoactive drugs. Below are detailed protocols for two standard assays.

In Vitro Sputum Viscosity Measurement

This assay directly measures the mucolytic effect of a compound on sputum viscosity.

Objective: To quantify the change in viscosity of human sputum following treatment with a test compound.

Experimental Protocol:

  • Sputum Collection and Preparation:

    • Collect sputum from patients with chronic bronchitis or other respiratory conditions with productive cough, preferably the first-morning expectoration.

    • Pool the collected sputum to ensure homogeneity.

    • Divide the pooled sputum into aliquots for treatment and control groups.

  • Sample Treatment:

    • To the experimental aliquots, add the test compound (e.g., Ambroxol, NAC) to achieve the desired final concentrations.

    • To the control aliquot, add an equal volume of a suitable vehicle (e.g., phosphate-buffered saline, PBS).

    • Gently mix the samples and incubate at 37°C for a specified duration (e.g., 30 minutes) to allow for mucolytic action.[8]

  • Viscosity Measurement:

    • Use a rotational viscometer to measure viscosity.

    • Equilibrate the viscometer and samples to a constant temperature (e.g., 25°C) using a water bath.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed for the expected viscosity range.

    • Immerse the spindle into the sputum sample to the marked depth.

    • Start the rotation and allow the reading to stabilize before recording the viscosity in centipoise (cP).

    • Perform measurements for both treated and control samples.

  • Data Analysis:

    • Calculate the percentage change in viscosity from the control for each treatment group to determine the mucolytic activity.

Sputum_Viscosity_Workflow start Start collect Collect & Pool Human Sputum start->collect aliquot Aliquot Sputum collect->aliquot treat Treat with Test Compound aliquot->treat control Treat with Vehicle (Control) aliquot->control incubate Incubate at 37°C treat->incubate control->incubate measure Measure Viscosity (Rotational Viscometer) incubate->measure analyze Analyze Data (% Change in Viscosity) measure->analyze end End analyze->end LPS_Model_Workflow start Start acclimatize Acclimatize Mice start->acclimatize anesthetize Anesthetize Mice acclimatize->anesthetize lps Intratracheal LPS Instillation anesthetize->lps saline Intratracheal Saline (Control) anesthetize->saline treatment Administer Test Compound lps->treatment vehicle Administer Vehicle saline->vehicle sample Collect Samples (BALF, Blood, Lungs) treatment->sample vehicle->sample analysis Endpoint Analysis (Cell Counts, Cytokines, Histology) sample->analysis end End analysis->end

Workflow for LPS-Induced Acute Lung Injury Model.

Conclusion and Future Perspectives

Ambroxol hydrochloride stands out as a mucoactive agent with a robust and multifaceted pharmacological profile, encompassing secretolytic, secretomotor, anti-inflammatory, and antioxidant effects. Its direct activity and favorable pharmacokinetics make it a more potent option compared to its parent compound, Bromhexine.

N-acetylcysteine, while a highly effective mucolytic through a distinct mechanism of breaking disulfide bonds, also offers potent antioxidant benefits by replenishing glutathione stores. [9]Comparative studies suggest that in certain clinical scenarios, NAC may offer superior efficacy and a better safety profile than Ambroxol. [6] The choice between these agents in a preclinical setting should be guided by the specific therapeutic hypothesis being tested. For studies focused on enhancing mucociliary clearance and surfactant production, Ambroxol is an excellent candidate. For research targeting the direct disruption of highly viscous, disulfide-rich mucus, or for investigating the role of oxidative stress, NAC presents a compelling alternative.

Future research should continue to explore the synergistic potential of these compounds and investigate their efficacy in more complex, chronic models of respiratory disease. A deeper understanding of their differential effects on the various components of the mucociliary apparatus will be crucial for the development of next-generation respiratory therapeutics.

References

  • Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway. PubMed. Available at: [Link]

  • What is the mechanism of Acetylcysteine? - Patsnap Synapse. Available at: [Link]

  • Enhancement of lung levels of antibiotics by Ambroxol and Bromhexine - PMC - NIH. Available at: [Link]

  • Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed. Available at: [Link]

  • Mechanisms of action of N-acetylcysteine (NAC). NAC acts as a... - ResearchGate. Available at: [Link]

  • What is the mechanism of Ambroxol Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Comparison of the efficacy of ambroxol hydrochloride and N-acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis - PMC. Available at: [Link]

  • Polypharmacology of ambroxol in the treatment of COVID-19 - Portland Press. Available at: [Link]

  • Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - MDPI. Available at: [Link]

  • Bromhexine / Ambroxol more than just a mucolytic - VetScripts. Available at: [Link]

  • Experimental protocol for lipopolysaccharide (LPS)-induced lung injury... - ResearchGate. Available at: [Link]

  • Is Anbroxol (Bromhexine) effective as a mucolytic agent? - Dr.Oracle. Available at: [Link]

  • Classification of Mechanism of Action of Ambroxol Hydrochloride. - ResearchGate. Available at: [Link]

  • Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC. Available at: [Link]

  • Ambroxol: A CNS Drug? - PMC - NIH. Available at: [Link]

  • ambroxol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • SU5416 attenuated lipopolysaccharide-induced acute lung injury in mice | DDDT. Available at: [Link]

  • LPS-induced Acute Lung Injury Model - Creative Bioarray. Available at: [Link]

  • Methodology for Sputum Induction and Laboratory Processing - ORBi. Available at: [Link]

  • Intravenous N-acetylcysteine in respiratory disease with abnormal mucus secretion. Available at: [Link]

  • 74-Sputum Processing for Storage-LTC-SOP-74v1-2015-10-16. Available at: [Link]

  • Sputum Protocol | Mullins Molecular Retrovirology Lab. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling amine hydrochloride salts by treating them as benign organic powders. While 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is an in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling amine hydrochloride salts by treating them as benign organic powders. While 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is an invaluable structural building block in drug discovery, its physicochemical properties demand a rigorous, causality-driven approach to both operational handling and lifecycle management.

This master protocol provides a self-validating system for the safe handling, strategic waste segregation, and proper disposal of this compound, ensuring compliance with stringent Environmental Health and Safety (EHS) standards.

Physicochemical Profiling & Hazard Assessment

Before initiating any workflow, we must understand the fundamental nature of the molecule. The compound exists as a hydrochloride salt, which enhances its aqueous solubility and stability but introduces specific behavioral characteristics when exposed to moisture or biological tissues[1].

Table 1: Chemical Properties & Mechanistic Hazard Profiling

Property / Hazard CodeSpecificationMechanistic Implication
Chemical Name 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloridePrimary amine protected as a stable, hygroscopic HCl salt.
CAS Number 1193389-11-5Primary identifier for institutional EHS inventory tracking.
H315 Causes skin irritationMildly acidic upon dissolution; the free amine can act as a nucleophile if deprotonated, disrupting lipid bilayers.
H319 Causes serious eye irritationHigh osmolarity and acidic dissociation cause immediate osmotic shock and irritation upon mucosal contact.
H336 May cause drowsiness/dizzinessInhalation of fine particulate dust can lead to systemic absorption and transient central nervous system (CNS) effects.

Operational Handling & Experimental Workflows

To prevent aerosolization and accidental exposure, handling must follow a strict, self-validating operational sequence. The hygroscopic nature of the salt means it will readily absorb atmospheric moisture, which can alter weighing accuracy and increase the risk of skin adherence.

Step-by-Step Handling Protocol
  • Environmental Control: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a dedicated chemical powder weighing station with a minimum face velocity of 0.5 m/s.

  • Static Mitigation: Amine hydrochlorides often carry static charges. Use an anti-static ionizer fan and grounded, non-sparking spatulas to prevent the powder from repelling and aerosolizing during transfer.

  • Controlled Dissolution: When preparing stock solutions, add the solvent (e.g., water, DMSO, or Methanol) to the pre-weighed powder slowly. Do not drop the powder into the solvent, as this can cause micro-splashing.

  • Validation: Visually inspect the solution against a dark background. Complete transparency validates total dissolution, ensuring no suspended micro-particulates remain to clog analytical instruments (e.g., HPLC/LC-MS lines).

HandlingWorkflow Start Pre-Operation: PPE & Fume Hood Check Weigh Weighing: Use Anti-Static Tools Start->Weigh Dissolve Dissolution: Controlled Solvent Addition Weigh->Dissolve Spill Spill Detected? Dissolve->Spill Clean Spill Protocol: Absorb & Decontaminate Spill->Clean Yes Proceed Proceed to Experiment Spill->Proceed No Clean->Proceed

Figure 1: Self-validating operational workflow for handling amine hydrochloride powders.

Strategic Waste Segregation & Disposal Protocols

The most critical error made with hydrochloride salts is improper waste routing. Under no circumstances should this chemical be poured down domestic drains or sanitary sewers [2].

The Causality of Chloride in Waste: When planning the disposal of amine hydrochlorides, the presence of the chloride counterion ( Cl− ) is a critical logistical factor. During the incineration of organic chemical waste, chloride ions can lead to the formation of corrosive hydrogen chloride (HCl) gas or highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) if the incinerator is not equipped with appropriate scrubbers. Consequently, many institutional EHS protocols mandate that organic solutions containing hydrochloride salts be routed to Halogenated waste streams, even if the primary solvent (e.g., DMSO) is non-halogenated.

Step-by-Step Disposal Methodologies

A. Solid Waste Management (Powders, Vials, and PPE)

  • Segregation: Place all empty original containers, contaminated weighing boats, and heavily soiled gloves into a dedicated, heavy-duty polyethylene bag.

  • Labeling: Seal the bag and place it into a rigid "Solid Hazardous Waste" drum. Label explicitly with "Contains Amine Hydrochloride Trace Powder."

  • Validation: Ensure the drum lid is secured with a bolt-ring to prevent moisture ingress, which could mobilize the residual powder[3].

B. Aqueous Waste Management (Buffers and Aqueous Solutions)

  • Collection: Pour spent aqueous solutions into a yellow or clearly marked "Aqueous Hazardous Waste" carboy. Do not fill above 75% capacity to allow for vapor expansion[3].

  • Self-Validating pH Check: Before sealing the container, perform a spot-check using pH indicator strips. The dissolution of the hydrochloride salt may drop the pH. If the pH is below 5.0, neutralize cautiously with dilute sodium bicarbonate ( NaHCO3​ ) until a pH of 6.0–8.0 is achieved. This prevents long-term container degradation.

C. Organic Waste Management (Solvent-Based Solutions)

  • Routing: Route all DMSO, Methanol, or Acetonitrile solutions containing this compound into the Halogenated Organic Waste container, strictly due to the chloride content.

  • Documentation: Update the waste log immediately, noting the estimated molarity of the chloride ion to assist the downstream waste management facility in calculating incineration scrubber requirements.

WasteRouting Waste Generate Chemical Waste State Physical State? Waste->State Solid Solid Powder & Contaminated PPE State->Solid Aqueous Aqueous Solutions (Buffers/Water) State->Aqueous Organic Organic Solutions (DMSO/MeOH) State->Organic SolidBin Solid Hazardous Waste Bin Solid->SolidBin AqBin Aqueous Waste (pH Neutralized) Aqueous->AqBin OrgBin Halogenated Organic Waste (Due to Cl-) Organic->OrgBin

Figure 2: Decision matrix for the strategic segregation of hydrochloride salt chemical waste.

Decontamination & Spill Management

In the event of a spill, immediate containment is required to prevent the tracking of the chemical throughout the laboratory.

Step-by-Step Spill Cleanup Protocol
  • Demarcation & Containment: Isolate the spill zone. If the spill is a dry powder, do not dry sweep , as the mechanical action will aerosolize the H336-classified particulates.

  • Suppression & Absorption: Cover the powder with slightly damp, inert absorbent pads. If the spill is a liquid solution, surround and cover the liquid with universal chemical binders (e.g., diatomaceous earth).

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to solubilize any remaining salt, followed by a 70% ethanol wipe to remove residual organic traces. Dispose of all wipes as solid hazardous waste.

References

  • NextSDS. "2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Salisbury University. "Chemical Waste Disposal Guidelines." Environmental Health & Safety. Available at:[Link]

  • McGill University. "Chemical waste | Hazardous Waste Management." McGill Environmental Health and Safety. Available at:[Link]

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